Atecegatran Metoxil
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
anticoagulant prodrug of AR-H067637
See also: Atecegatran (has active moiety).
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMGLZVFNDDPW-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=C(C=C1)CNC(=O)[C@@H]2CCN2C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-93-0 | |
| Record name | Atecegatran metoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atecegatran metoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12507 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATECEGATRAN METOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GU1D587JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Thrombin Inhibitor: A Technical Guide to the Discovery and Synthesis of Atecegatran Metoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran metoxil, also known as AZD0837, is an orally administered prodrug of the potent and selective direct thrombin inhibitor AR-H067637. Developed by AstraZeneca, it emerged from a dedicated research program aimed at creating a new generation of anticoagulants to address the limitations of existing therapies. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, detailing the scientific journey from initial concept to a clinical candidate.
Discovery of this compound: A Strategic Approach to Thrombin Inhibition
The discovery of this compound was a culmination of a focused effort to develop an oral anticoagulant with a predictable and reversible mechanism of action. The primary target was thrombin, a key serine protease in the coagulation cascade.
From Lead Identification to AR-H067637
The drug discovery program at AstraZeneca built upon the knowledge gained from previous direct thrombin inhibitors. The core strategy involved designing a small molecule that could effectively and selectively bind to the active site of thrombin. The active moiety, AR-H067637, was identified through a process of rational drug design and extensive structure-activity relationship (SAR) studies.
The development of AR-H067637 was a progression from earlier compounds, including the active form of ximelagatran, melagatran. While melagatran showed promise, its oral bioavailability was low. The research team at AstraZeneca focused on optimizing the chemical structure to improve pharmacokinetic properties while maintaining high affinity for thrombin.
The Prodrug Strategy: Unlocking Oral Bioavailability
A major hurdle in the development of oral thrombin inhibitors is achieving sufficient absorption from the gastrointestinal tract. AR-H067637, like many potent active pharmaceutical ingredients, exhibited poor oral bioavailability. To overcome this, a prodrug approach was employed, leading to the synthesis of this compound (AZD0837).
This compound was designed to be more lipophilic than its active counterpart, facilitating its absorption across the intestinal wall. Once absorbed into the bloodstream, it is rapidly converted in vivo to the active thrombin inhibitor, AR-H067637.[1]
Mechanism of Action: Targeting the Coagulation Cascade
This compound, through its active form AR-H067637, exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By blocking the active site of thrombin, AR-H067637 prevents this conversion and thus inhibits clot formation.
References
An In-depth Technical Guide to AR-H067637: The Active Metabolite of Atecegatran Metoxil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atecegatran metoxil (also known as AZD0837) is an orally administered prodrug developed for the prevention and treatment of thromboembolic disorders.[1][2] Following administration, it undergoes bioconversion to its active metabolite, AR-H067637, a potent, selective, and reversible direct thrombin inhibitor.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of AR-H067637, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented is intended to support further research and development in the field of anticoagulation.
Mechanism of Action
AR-H067637 exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[3][4] By binding to thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, a key step in clot formation.[5] Its inhibitory action is effective against both free thrombin and thrombin bound to fibrin or thrombomodulin.[3][4] This comprehensive inhibition of thrombin activity leads to a dose-dependent anticoagulant effect, as demonstrated in various plasma coagulation assays.[3][5]
Bioconversion of this compound
This compound is a prodrug that is inactive in its initial form.[3] In vivo, it is converted to the active compound AR-H067637.[3][4] This bioconversion is a critical step for the pharmacological activity of the drug.
Quantitative Pharmacological Data
The potency and selectivity of AR-H067637 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of AR-H067637
| Parameter | Target/Assay | Value | Reference(s) |
| Ki (inhibition constant) | Human α-thrombin | 2-4 nM | [3][4][5][6] |
| IC50 (half maximal inhibitory concentration) | Thrombin generation (platelet-poor plasma) | 0.6 µM | [3][6] |
| Thrombin-induced platelet aggregation | 0.9 nM | [3][4] | |
| Thrombin-induced Glycoprotein IIb/IIIa exposure | 8.4 nM | [3][4] | |
| Fluid phase thrombin (with 0.2 mM S-2238) | 140 nM | [4] | |
| Fibrin-bound thrombin (with 0.2 mM S-2238) | 145 nM | [4] | |
| Thrombin Time (plasma) | 93 nM | [3][4] | |
| Ecarin Clotting Time (plasma) | 220 nM | [3][4] |
Table 2: In Vivo Antithrombotic Efficacy of AR-H067637 in Rats
| Thrombosis Model | Parameter | Plasma Concentration | Reference(s) |
| Venous Thrombosis | IC50 (50% inhibition of thrombus size) | 0.13 µM | [5][7] |
| Arterial Thrombosis | IC50 (50% inhibition of thrombus size) | 0.55 µM | [5][7] |
Table 3: Selectivity of AR-H067637
AR-H067637 demonstrates high selectivity for thrombin over other serine proteases involved in hemostasis, with the exception of trypsin.[3][4]
| Serine Protease | Selectivity vs. Thrombin | Reference(s) |
| Trypsin | Less selective | [3][4] |
| Other coagulation and fibrinolytic serine proteases | Highly selective | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AR-H067637.
Direct Thrombin Binding Studies (Biacore)
-
Objective: To determine the binding kinetics of AR-H067637 to thrombin.
-
Methodology:
-
Human α-thrombin is immobilized on a sensor chip surface.
-
Different concentrations of AR-H067637 are passed over the chip.
-
The association and dissociation of AR-H067637 are monitored in real-time by surface plasmon resonance.
-
Kinetic parameters (association rate constant, dissociation rate constant) and the equilibrium dissociation constant (Kd) are calculated from the sensorgrams.
-
Pre-steady State Kinetics of Thrombin Inhibition
-
Objective: To determine the inhibition constant (Ki) of AR-H067637 for thrombin in the fluid phase.
-
Methodology:
-
A solution of human α-thrombin is prepared in a suitable buffer.
-
AR-H067637 is added at various concentrations.
-
The reaction is initiated by the addition of a chromogenic thrombin substrate (e.g., S-2238).
-
The rate of substrate hydrolysis is measured spectrophotometrically.
-
The data are fitted to appropriate kinetic models to determine the Ki value.
-
Plasma Coagulation Assays
-
Objective: To assess the anticoagulant effect of AR-H067637 in plasma.
-
General Procedure:
-
Platelet-poor plasma is prepared from citrated whole blood.
-
Various concentrations of AR-H067637 are added to the plasma.
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A specific coagulation activator is added to initiate clotting.
-
The time to clot formation is measured.
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-
Specific Assays:
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Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common pathways. Clotting is initiated with a partial thromboplastin reagent and calcium chloride.
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Prothrombin Time (PT): Measures the extrinsic and common pathways. Clotting is initiated with thromboplastin and calcium chloride.
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Thrombin Time (TT): Measures the final step of coagulation (fibrinogen to fibrin). Clotting is initiated with a low concentration of thrombin.
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Ecarin Clotting Time (ECT): Specifically measures the activity of direct thrombin inhibitors. Clotting is initiated with ecarin, a prothrombin activator from snake venom.
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In Vivo Thrombosis Models in Anesthetized Rats
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Objective: To evaluate the antithrombotic efficacy of AR-H067637 in vivo.
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Methodology:
-
Rats are anesthetized.
-
AR-H067637 is administered via continuous infusion to achieve steady-state plasma concentrations.
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Venous Thrombosis Model: Thrombus formation is induced in the caval vein by topical application of ferric chloride and partial stasis.
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Arterial Thrombosis Model: Thrombus formation is induced in the carotid artery by topical application of ferric chloride.
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After a set period, the resulting thrombus is excised and weighed.
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The dose-dependent inhibition of thrombus formation is determined.
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Clinical Development Status
This compound, the prodrug of AR-H067637, has undergone clinical development, including Phase 2 trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation.[8]
Conclusion
AR-H067637 is a potent and selective direct thrombin inhibitor with a well-characterized biochemical and pharmacological profile. Its rapid, reversible, and competitive inhibition of both free and clot-bound thrombin translates to a predictable anticoagulant effect. The data summarized in this guide provide a solid foundation for its evaluation as a therapeutic agent for thromboembolic disorders. Further research may focus on its clinical application and comparative efficacy with other novel oral anticoagulants.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Preclinical Profile of Atecegatran Metoxil: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1][2] This active metabolite is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2] This technical guide provides a comprehensive overview of the preclinical studies that have characterized the pharmacological profile of this compound and its active metabolite, AR-H067637. The data presented herein summarizes the in vitro potency, in vivo efficacy in animal models of thrombosis, and the associated bleeding risk profile.
Mechanism of Action
AR-H067637 exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.[1] Unlike indirect thrombin inhibitors, its action is independent of antithrombin. The inhibition is competitive and reversible.[1]
Below is a diagram illustrating the point of inhibition of AR-H067637 in the coagulation cascade.
In Vitro Pharmacology of AR-H067637
The in vitro activity of the active metabolite, AR-H067637, has been extensively characterized to determine its potency and selectivity for thrombin, as well as its effects on plasma coagulation and platelet aggregation.
Table 1: In Vitro Potency and Activity of AR-H067637
| Parameter | Value | Description |
| Thrombin Inhibition Constant (Ki) | 2-4 nM | A measure of the high binding affinity of AR-H067637 to thrombin.[1] |
| Thrombin Generation (IC50) | 0.6 µM | The concentration required to inhibit 50% of the total free thrombin generated in platelet-poor plasma.[1] |
| Thrombin-induced Platelet Activation (IC50) | 8.4 nM | The concentration for 50% inhibition of glycoprotein IIb/IIIa exposure.[1] |
| Thrombin-induced Platelet Aggregation (IC50) | 0.9 nM | The concentration for 50% inhibition of platelet aggregation.[1] |
Table 2: Effect of AR-H067637 on Plasma Coagulation Assays
| Assay | IC50 | Description |
| Thrombin Time (TT) | 93 nM | Measures the time it takes for a clot to form in the plasma of a blood sample containing an anticoagulant, after an excess of thrombin has been added.[1] |
| Ecarin Clotting Time (ECT) | 220 nM | A specific assay for direct thrombin inhibitors, measuring the conversion of prothrombin to meizothrombin.[1] |
| Activated Partial Thromboplastin Time (APTT) | - | Prolonged in a concentration-dependent manner. |
| Prothrombin Time (PT) | - | Prolonged in a concentration-dependent manner. |
Biochemical studies have confirmed that AR-H067637 is a selective inhibitor of thrombin, with the exception of some activity against trypsin. It does not significantly inhibit other serine proteases involved in hemostasis.[1] The prodrug, this compound, itself has no anticoagulant activity.[1]
In Vivo Preclinical Efficacy and Safety
The antithrombotic efficacy and bleeding risk of AR-H067637 were evaluated in rat models of venous and arterial thrombosis.
Experimental Protocols
Thrombosis Models:
-
Animal Model: Anesthetized rats.[2]
-
Induction of Thrombosis: Thrombus formation was induced by the topical application of ferric chloride to either the carotid artery (arterial thrombosis model) or the caval vein with partial stasis (venous thrombosis model).[2]
-
Drug Administration: The active metabolite, AR-H067637, was administered via continuous intravenous infusion.[2]
-
Efficacy Endpoint: The primary outcome was the size of the resulting thrombus.[2]
Bleeding Models:
-
Animal Model: Anesthetized rats.[2]
-
Bleeding Assessment: Bleeding was evaluated by measuring cutaneous incision bleeding time and muscle transection blood loss. These assessments were conducted with and without the co-administration of acetylsalicylic acid (ASA).[2]
The workflow for the in vivo studies is depicted in the following diagram.
Efficacy and Bleeding Data
AR-H067637 demonstrated a dose-dependent antithrombotic effect in both venous and arterial thrombosis models.
Table 3: In Vivo Antithrombotic Efficacy of AR-H067637 in Rats
| Thrombosis Model | IC50 (Plasma Concentration) |
| Venous Thrombosis | 0.13 µM |
| Arterial Thrombosis | 0.55 µM |
Importantly, the plasma concentrations that resulted in 50% inhibition of thrombus formation were not associated with a significant increase in bleeding.[2] Dose-dependent increases in bleeding time and blood loss were observed at plasma concentrations of 1 µM and higher.[2] The co-administration of ASA resulted in a moderate potentiation of bleeding time and blood loss.[2]
Conclusion
The preclinical data for this compound's active metabolite, AR-H067637, demonstrate that it is a potent and selective direct thrombin inhibitor. It effectively inhibits thrombus formation in both venous and arterial thrombosis models in rats at concentrations that do not significantly increase the risk of bleeding. These favorable preclinical findings supported the further clinical development of this compound as an oral anticoagulant for the prevention of thromboembolic disorders.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision of Inhibition: A Technical Guide to the Target Binding and Selectivity Profile of Atecegatran Metoxil's Active Form
For Immediate Release
A deep dive into the biochemical interactions of atecegatran metoxil, a prodrug anticoagulant, reveals the potent and selective nature of its active metabolite, AR-H067637. This technical guide synthesizes the available data on the target binding and selectivity profile of AR-H067637, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action. This compound is converted in vivo to AR-H067637, which functions as a direct, reversible, and competitive inhibitor of thrombin, a critical enzyme in the coagulation cascade.
Target Binding Affinity of AR-H067637
The primary target of AR-H067637 is thrombin (Factor IIa). The binding affinity of AR-H067637 to thrombin has been quantified using established biochemical and biophysical methods, demonstrating a high degree of potency.
Table 1: Binding Affinity and Functional Inhibition of AR-H067637 against Thrombin
| Parameter | Value | Method | Target Form |
| Inhibition Constant (Ki) | 2-4 nM | Pre-steady State Kinetics | Free α-thrombin |
| Inhibition Constant (Ki) | Not specified | Biacore Binding Studies | Immobilized α-thrombin |
| IC50 (Thrombin Generation) | 0.6 µM | Thrombin Generation Assay | Thrombin in platelet-poor plasma |
| IC50 (Platelet Aggregation) | 0.9 nM | Platelet Aggregometry | Thrombin-induced platelet aggregation |
| IC50 (Platelet Activation) | 8.4 nM | Flow Cytometry (GPIIb/IIIa exposure) | Thrombin-induced platelet activation |
Data sourced from publicly available research.[1]
The low nanomolar Ki value signifies a strong binding affinity of AR-H067637 to the active site of thrombin. This potent inhibition is further reflected in the low nanomolar to sub-micromolar IC50 values observed in functional assays that measure thrombin activity in more complex biological milieu such as plasma and in the presence of platelets.[1]
Selectivity Profile of AR-H067637
A critical aspect of any therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. AR-H067637 has been shown to be a selective inhibitor of thrombin.
Table 2: Selectivity of AR-H067637 against Other Serine Proteases
| Protease | Inhibition Status | Quantitative Data (Ki or IC50) |
| Trypsin | Inhibited | Not specified in available literature |
| Other serine proteases in hemostasis | Not significantly inhibited | Not specified in available literature |
Information based on qualitative statements in published research.[1]
While the available literature explicitly states that AR-H067637 is a selective inhibitor for thrombin with the exception of trypsin, specific quantitative data (Ki or IC50 values) for its activity against a broader panel of serine proteases involved in hemostasis (e.g., Factor Xa, Factor IXa, Factor VIIa, tPA, uPA, plasmin, Activated Protein C) are not detailed in the readily accessible scientific publications.[1] This highlights a gap in the publicly available data for a comprehensive quantitative comparison.
Experimental Protocols
The determination of the binding affinity and selectivity of AR-H067637 involved sophisticated biochemical and biophysical techniques. While proprietary, detailed, step-by-step protocols are not publicly available, the principles behind these methods are well-established.
Competitive Thrombin Inhibition Assay (General Protocol)
This type of assay is used to determine the inhibition constant (Ki) of a reversible inhibitor.
-
Reagents and Materials:
-
Purified human α-thrombin
-
A specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
AR-H067637 at various concentrations
-
Microplate reader
-
-
Procedure:
-
A fixed concentration of thrombin is pre-incubated with varying concentrations of AR-H067637 in the assay buffer for a defined period to allow binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The rate of substrate cleavage, which is proportional to the residual thrombin activity, is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The data are then plotted (e.g., as reaction velocity versus substrate concentration) and fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with a competitive inhibition term) to calculate the Ki value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human α-thrombin (ligand)
-
AR-H067637 (analyte) at various concentrations
-
Immobilization buffers (e.g., amine coupling reagents)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Thrombin is immobilized onto the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Solutions of AR-H067637 at different concentrations are injected over the surface. The association of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal.
-
After the association phase, the running buffer is flowed over the surface again, and the dissociation of the analyte from the ligand is monitored.
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound and its active metabolite.
Caption: Workflow for a competitive enzyme inhibition assay.
References
Atecegatran Metoxil: A Technical Guide to a Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly bioconverted to its active form, AR-H067637, a potent, selective, and reversible direct inhibitor of thrombin.[1] Developed for the prevention of stroke and systemic embolic events in patients with atrial fibrillation, this compound reached Phase II clinical trials.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development in the field of anticoagulation.
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a thrombus.[3] Direct thrombin inhibitors (DTIs) offer a therapeutic advantage over traditional anticoagulants, such as vitamin K antagonists, by directly targeting this key enzyme, leading to a more predictable anticoagulant response. This compound was developed as an oral DTI with the potential for fixed-dosing without the need for routine coagulation monitoring.
Mechanism of Action
This compound is a prodrug that undergoes in vivo conversion to its active metabolite, AR-H067637.[1] AR-H067637 is a competitive inhibitor that binds directly to the active site of thrombin, preventing its interaction with substrates like fibrinogen.[1] This inhibition occurs with both free and clot-bound thrombin. By inhibiting thrombin, AR-H067637 effectively blocks the final common pathway of the coagulation cascade, thereby preventing thrombus formation.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C22H23ClF2N4O5 |
| Molecular Weight | 496.9 g/mol [4] |
| Synonyms | AZD0837, Atecegatran fexenetil[4] |
| Active Moiety | AR-H067637 |
Preclinical Pharmacology
In Vitro Efficacy
The inhibitory activity of the active metabolite, AR-H067637, has been characterized in various in vitro assays.
| Assay | Parameter | Value | Reference |
| Thrombin Inhibition | Ki | 2-4 nM | [1] |
| Thrombin Generation (Platelet-Poor Plasma) | IC50 | 0.6 µM | [1] |
| Thrombin-Induced Platelet Aggregation | IC50 | 0.9 nM | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Doubling Concentration | Not explicitly stated, but dose-dependent prolongation observed. | [1] |
| Prothrombin Time (PT) | Doubling Concentration | Not explicitly stated, but dose-dependent prolongation observed. | [1] |
| Thrombin Time (TT) | Plasma IC50 | 93 nM | [1] |
| Ecarin Clotting Time (ECT) | Plasma IC50 | 220 nM | [1] |
In Vivo Efficacy
The antithrombotic effects of AR-H067637 have been evaluated in rat models of thrombosis.
| Thrombosis Model | Parameter | Value |
| Ferric Chloride-Induced Venous Thrombosis | IC50 | 0.13 µM (plasma concentration) |
| Ferric Chloride-Induced Arterial Thrombosis | IC50 | 0.55 µM (plasma concentration) |
| Bleeding Time (Cutaneous Incision) | Effect | Dose-dependent increase at plasma concentrations ≥1 µM |
| Blood Loss (Muscle Transection) | Effect | Dose-dependent increase at plasma concentrations ≥1 µM |
Pharmacokinetics
A single ascending dose study in healthy male volunteers provided the following pharmacokinetic parameters for the active metabolite AR-H067637 after oral administration of this compound.[5]
| Parameter | Value |
| Oral Bioavailability | 22 - 52% |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour (fasting) |
| Mean Half-life (t1/2) | 9.3 hours |
| Inter-individual Variability in Cmax | 16% |
| Inter-individual Variability in AUC | 28% |
Clinical Development
This compound underwent Phase II clinical trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation.[2]
Phase II Study (NCT00684307)
This randomized, dose-guiding study compared four different dosing regimens of an extended-release formulation of this compound with vitamin K antagonists (VKA).[6]
-
Primary Objective: To assess the safety and tolerability of different doses.[6]
-
Results:
-
Total bleeding events were similar or lower in the this compound groups compared to the VKA group.[7]
-
The most common adverse events with this compound were gastrointestinal disorders, such as diarrhea, flatulence, and nausea.[7]
-
A dose-dependent prolongation of aPTT, ECT, and TT was observed.[1]
-
The study concluded that this compound was generally well tolerated at the doses tested.[7]
-
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This protocol describes a widely used method to induce arterial thrombosis.[8][9]
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).[10]
-
Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.[9]
-
Place a Doppler flow probe around the artery to monitor blood flow.[10]
-
Record a stable baseline blood flow for a few minutes.
-
Saturate a small piece of filter paper with a ferric chloride solution (e.g., 10% w/v) and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[10]
-
Remove the filter paper and continuously monitor the blood flow until complete occlusion (cessation of blood flow) occurs.
-
The primary endpoint is the time to occlusion from the application of ferric chloride.
Rabbit Jugular Vein Stasis Thrombosis Model (Wessler Model)
This model is a classic method for evaluating venous thrombosis.[11][12]
Procedure:
-
Anesthetize a rabbit (e.g., New Zealand White) with a suitable anesthetic.
-
Surgically isolate a segment of the jugular vein.[13]
-
Inject a thrombogenic stimulus (e.g., homologous serum or a procoagulant agent) into a peripheral vein (e.g., ear vein).[5]
-
After a specific time, ligate the isolated jugular vein segment to induce stasis.[13]
-
Maintain stasis for a defined period (e.g., 10-20 minutes).[13]
-
Excise the vein segment and grade the resulting thrombus visually or by weight.[13]
Conclusion
This compound is a direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. Preclinical studies demonstrated its potent antithrombotic efficacy in both arterial and venous thrombosis models. Phase II clinical trials in patients with atrial fibrillation indicated that it was generally well-tolerated, with a bleeding profile comparable to or lower than vitamin K antagonists. The information compiled in this guide provides a solid foundation for researchers and drug development professionals working on the next generation of oral anticoagulants.
References
- 1. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Experimental venous thrombosis induced by homologous serum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. [PDF] A Modified Stasis (Wessler) Rabbit Model To Evaluate The Antithrombotic Actions Of Heparin Fractions And Fragments With Low Anticoagulant – High Anti Xa Activities | Semantic Scholar [semanticscholar.org]
- 12. A modified stasis thrombosis model to study the antithrombotic actions of heparin and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A model of venous thrombosis induced by stasis and Feiba in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Atecegatran Metoxil (CAS Number: 433937-93-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atecegatran metoxil (also known as AZD0837) is an investigational oral anticoagulant that acts as a prodrug to the potent, selective, and reversible direct thrombin inhibitor, AR-H067637. Developed for the prevention of thromboembolic events, particularly stroke in patients with atrial fibrillation, it has undergone Phase II clinical trials. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data related to this compound and its active metabolite. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of anticoagulation.
Chemical and Physical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| CAS Number | 433937-93-0 |
| Molecular Formula | C22H23ClF2N4O5 |
| Molecular Weight | 496.9 g/mol |
| IUPAC Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide |
Mechanism of Action
This compound is a prodrug that is rapidly bioconverted in vivo to its active form, AR-H067637. AR-H067637 is a potent and selective, reversible, competitive direct inhibitor of thrombin (Factor IIa). Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By directly binding to the active site of thrombin, AR-H067637 prevents this conversion and thereby inhibits clot formation. Its action is independent of antithrombin III.
Signaling Pathway: The Coagulation Cascade and Inhibition by AR-H067637
The coagulation cascade is a series of enzymatic reactions that result in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X, which then converts prothrombin to thrombin. Thrombin is a key enzyme that not only converts fibrinogen to fibrin but also amplifies its own production by activating other clotting factors. AR-H067637 directly inhibits the final step of the common pathway.
Caption: Coagulation cascade and the inhibitory action of AR-H067637.
Pharmacokinetics
A first-time-in-man study in healthy male subjects investigated the pharmacokinetics of single oral escalating doses of this compound (15 - 750 mg) administered as a solution.
Table 1: Pharmacokinetic Parameters of this compound and AR-H067637
| Parameter | This compound (AZD0837) | AR-H067637 (Active Metabolite) |
| Oral Bioavailability | 22 - 52% | - |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | ~1 hour |
| Mean Half-life (t1/2) | - | 9.3 hours |
| Inter-individual Variability in Cmax | - | 16% |
| Inter-individual Variability in AUC | - | 28% |
Data from a single-dose study in healthy male subjects.
Pharmacodynamics
The anticoagulant effect of this compound is due to the activity of its metabolite, AR-H067637.
In Vitro Inhibitory Activity
AR-H067637 has been shown to be a potent and selective inhibitor of thrombin.
Table 2: In Vitro Inhibitory Activity of AR-H067637
| Assay | Parameter | Value |
| Thrombin Inhibition | Ki | 2-4 nM |
| Thrombin Generation in Platelet-Poor Plasma | IC50 | 0.6 µM |
| Thrombin-induced Platelet Aggregation | IC50 | 0.9 nM |
| Thrombin-induced Platelet Activation (GPIIb/IIIa exposure) | IC50 | 8.4 nM |
| Thrombin Time (TT) in Plasma | IC50 | 93 nM |
| Ecarin Clotting Time (ECT) in Plasma | IC50 | 220 nM |
| Venous Thrombosis Model (in vivo, rat) | IC50 | 0.13 µM (plasma concentration) |
| Arterial Thrombosis Model (in vivo, rat) | IC50 | 0.55 µM (plasma concentration) |
Effect on Coagulation Markers
Oral administration of this compound leads to a dose-dependent prolongation of various coagulation times. The thrombin time (TT) and ecarin clotting time (ECT) were found to be the most sensitive assays for assessing its anticoagulant effect.
Effect on D-dimer Levels
In a Phase II clinical trial, this compound demonstrated a reduction in D-dimer levels, a biomarker for thrombogenesis, in patients with atrial fibrillation who were naïve to vitamin K antagonist (VKA) treatment. The maximum effect on D-dimer was an approximate 60% decrease from baseline levels.
Clinical Trials
A Phase II, randomized, dose-guiding study (NCT00684307) assessed the safety and tolerability of an extended-release formulation of this compound in patients with non-valvular atrial fibrillation.
Table 3: Safety Outcomes from the Phase II Clinical Trial (NCT00684307)
| Treatment Group (once daily unless specified) | Total Bleeding Events (%) |
| AZD0837 150 mg | 5.3 - 14.7 |
| AZD0837 300 mg | 5.3 - 14.7 |
| AZD0837 450 mg | 5.3 - 14.7 |
| AZD0837 200 mg (twice daily) | 5.3 - 14.7 |
| Vitamin K Antagonist (VKA) | 14.5 |
Data from a 3-9 month study in patients with non-valvular atrial fibrillation.
Fewer clinically relevant bleeding events were observed with the 150 mg and 300 mg once-daily doses of AZD0837 compared to VKA. The most common adverse events associated with this compound were gastrointestinal disorders.
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of this compound and its active metabolite. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the cited studies.
Thrombin Inhibition Assay (Fluorometric)
This protocol is based on a generic fluorometric thrombin inhibitor screening kit.
Caption: Experimental workflow for a fluorometric thrombin inhibition assay.
Methodology:
-
Reagent Preparation: Prepare all reagents (Thrombin Assay Buffer, Thrombin Enzyme Solution, Thrombin Substrate Solution, and test inhibitor dilutions) according to the manufacturer's instructions.
-
Enzyme and Inhibitor Addition: Add 50 µL of Thrombin Enzyme Solution to the wells of a 96-well plate. Add 10 µL of the diluted test inhibitor (e.g., AR-H067637) to the respective wells. Include enzyme control (with buffer instead of inhibitor) and inhibitor control wells.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Substrate Addition: Add 40 µL of Thrombin Substrate Solution to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. The IC50 value can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
This is a generalized manual protocol for the aPTT assay.
Methodology:
-
Sample Preparation: Collect whole blood in a tube containing 0.109 M sodium citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma. The assay should be performed within 4 hours of collection.
-
Reagent and Sample Equilibration: Bring the aPTT reagent, CaCl2 solution (25 mM), and plasma samples to room temperature.
-
Assay Procedure:
-
Pipette 50 µL of the aPTT reagent into a test tube.
-
Add 50 µL of the plasma sample to the test tube.
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 25 µL of the pre-warmed CaCl2 solution to the tube and simultaneously start a stopwatch.
-
Mix the contents and keep the tube in a 37°C water bath.
-
Record the time required for clot formation.
-
-
Data Analysis: The aPTT is reported in seconds. The degree of prolongation of the aPTT is indicative of the anticoagulant effect.
Conclusion
This compound, through its active metabolite AR-H067637, is a direct thrombin inhibitor with predictable pharmacokinetics and dose-dependent pharmacodynamic effects. Clinical data from Phase II trials suggest a favorable safety profile, particularly regarding bleeding events, when compared to vitamin K antagonists. The information compiled in this technical guide, including quantitative data, signaling pathways, and experimental protocols, provides a solid foundation for researchers and drug development professionals working on the next generation of anticoagulants. Further investigation, particularly from Phase III trials, would be necessary to fully establish its efficacy and safety in the prevention of thromboembolic disorders.
An In-depth Technical Guide to Atecegatran Metoxil and its Interaction with the Coagulation Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637, a potent, selective, and reversible direct inhibitor of thrombin.[1][2][3] Developed for the prevention of thromboembolic events, its mechanism of action directly targets a critical juncture in the coagulation cascade. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on the coagulation cascade, and a summary of key quantitative data from preclinical and clinical investigations. Detailed experimental methodologies for relevant coagulation assays are also presented to facilitate a deeper understanding and replication of pivotal studies.
Introduction to this compound
This compound was developed as a novel oral anticoagulant for the prevention of stroke and systemic embolism, particularly in patients with atrial fibrillation.[1][3] As a prodrug, this compound is pharmacologically inactive until it undergoes bioconversion to its active metabolite, AR-H067637.[1][2] This active compound is a direct thrombin inhibitor (DTI), meaning it binds directly to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a crucial step in clot formation.[1]
Mechanism of Action and the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin plays a central role in this process, not only by converting fibrinogen to fibrin but also by amplifying its own production through the activation of other coagulation factors. By directly inhibiting thrombin, AR-H067637 effectively interrupts the coagulation cascade.
The following diagram illustrates the coagulation cascade and the point of inhibition by AR-H067637, the active metabolite of this compound.
Quantitative Data
The following tables summarize the key pharmacokinetic, pharmacodynamic, and clinical data for this compound and its active metabolite, AR-H067637.
Pharmacokinetic Properties of AR-H067637 (Single Ascending Dose in Healthy Males)[1][4]
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour |
| Plasma Half-life (t½) | 9.3 - 14 hours |
| Oral Bioavailability of Prodrug (this compound) | 22 - 52% |
Pharmacodynamic Properties of AR-H067637[1]
| Parameter | Value |
| Thrombin Inhibition Constant (Ki) | 2 - 4 nM |
| IC50 for Thrombin Generation (in platelet-poor plasma) | 0.6 µM |
| IC50 for Thrombin-induced Platelet Aggregation | 0.9 nM |
| IC50 for Thrombin-induced GPIIb/IIIa Exposure | 8.4 nM |
| Plasma IC50 for Thrombin Time (TT) | 93 nM |
| Plasma IC50 for Ecarin Clotting Time (ECT) | 220 nM |
Summary of Phase II Clinical Trial Data (NCT00623779)[5]
-
Study Design: Randomized, open-label, median treatment duration of 6 weeks.
-
Patient Population: Atrial fibrillation patients unable or unwilling to take warfarin.
-
Treatments: this compound 150 mg once daily (n=41), 300 mg once daily (n=42), or standard therapy (no treatment, aspirin, or clopidogrel) (n=45).
| Outcome | Atecegatran 150 mg | Atecegatran 300 mg | Standard Therapy |
| Minor or Clinically Significant Minor Bleeds | 0 | 5 | 2 |
| Major Bleeding Events | 0 | 0 | 0 |
| Dropouts | 4 | 6 | 3 |
| Treatment Compliance (mean ± SD) | 96.9 ± 16.5% | 99.8 ± 11.4% | N/A |
Summary of Phase II Clinical Trial Data (NCT00684307)[3]
-
Study Design: Randomized, dose-guiding, safety, and tolerability study.
-
Patient Population: Atrial fibrillation patients with ≥1 additional risk factor for stroke.
-
Treatments: this compound (150 mg, 300 mg, or 450 mg once daily, or 200 mg twice daily) or Vitamin K antagonist (VKA).
| Outcome | Atecegatran Doses | VKA |
| Total Bleeding Events | Similar or lower than VKA | - |
| Adverse Events | Generally well tolerated | - |
Experimental Protocols
Detailed methodologies for the key coagulation assays used to evaluate the pharmacodynamics of this compound are provided below.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Sample Collection and Preparation: Whole blood is collected in a tube containing a citrate anticoagulant. The blood is then centrifuged to separate the platelet-poor plasma (PPP).
-
Assay Performance:
-
A volume of PPP is incubated at 37°C with a reagent containing a contact activator (e.g., kaolin, silica, or ellagic acid) and phospholipids (a substitute for platelet factor 3).
-
After a specified incubation period, calcium chloride is added to the mixture to initiate the coagulation cascade.
-
The time taken for a fibrin clot to form is measured in seconds. This time is the aPTT.
-
-
Interpretation: A prolongation of the aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways, or the presence of an inhibitor, such as a direct thrombin inhibitor.
Ecarin Clotting Time (ECT) Assay
The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.
Methodology:
-
Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin then clots fibrinogen. Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the clotting time.
-
Assay Performance:
-
A volume of PPP is incubated at 37°C.
-
A standardized amount of ecarin is added to the plasma.
-
The time taken for a fibrin clot to form is measured in seconds.
-
-
Interpretation: The ECT is directly and linearly proportional to the concentration of the direct thrombin inhibitor in the plasma. It is not affected by heparin.
D-dimer Assay
The D-dimer assay measures a specific degradation product of cross-linked fibrin, providing an indication of ongoing fibrinolysis, and indirectly, thrombosis.
Methodology:
-
Principle: D-dimer levels are typically measured using immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or latex-enhanced immunoturbidimetric assays. These assays utilize monoclonal antibodies specific to the D-dimer fragment.
-
Assay Performance:
-
The patient's plasma sample is mixed with latex particles coated with anti-D-dimer antibodies.
-
If D-dimer is present in the plasma, it will cause the latex particles to agglutinate.
-
The degree of agglutination is measured by a change in light transmittance (turbidimetry) or light scattering (nephelometry) and is proportional to the D-dimer concentration.
-
-
Interpretation: Elevated D-dimer levels suggest the recent or ongoing formation and breakdown of a thrombus. In the context of anticoagulant therapy, a decrease in D-dimer levels can indicate effective suppression of thrombogenesis.[3]
Conclusion
This compound, through its active metabolite AR-H067637, is a potent and selective direct thrombin inhibitor that demonstrated a predictable anticoagulant effect in preclinical and clinical studies. Its mechanism of directly targeting thrombin offers a focused approach to anticoagulation. The quantitative data from pharmacokinetic and pharmacodynamic studies, along with the results from Phase II clinical trials, provide a solid foundation for understanding its clinical potential. The detailed experimental protocols for key coagulation assays are essential for the continued research and development of this and other novel anticoagulants. Further larger-scale clinical trials would be necessary to fully establish its efficacy and safety profile in a broader patient population.
References
- 1. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Atecegatran Metoxil (C22H23ClF2N4O5): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atecegatran metoxil (AZD0837) is a novel, orally administered prodrug of the potent, selective, and reversible direct thrombin inhibitor AR-H067637. Developed for the prevention of thromboembolic disorders, particularly stroke in patients with atrial fibrillation, it reached Phase II clinical development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, bioconversion, and the pharmacological properties of its active metabolite. It includes a summary of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) offer a promising alternative to traditional anticoagulants like warfarin, with a more predictable anticoagulant response and fewer food and drug interactions. This compound was developed as an oral DTI to address the need for safe and effective anticoagulation in patients with atrial fibrillation. As a prodrug, this compound is converted in vivo to its active form, AR-H067637, which directly inhibits thrombin.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C22H23ClF2N4O5 | PubChem |
| Molecular Weight | 496.9 g/mol | PubChem |
| Synonyms | AZD0837, Atecegatran fexenetil | MedchemExpress, MedKoo Biosciences |
| IUPAC Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | PubChem |
Mechanism of Action and Pharmacodynamics
This compound is a prodrug that undergoes bioconversion to the active moiety, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa).[1] By binding to the active site of thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[2][3]
Thrombin Inhibition Kinetics
The inhibitory activity of AR-H067637 has been characterized through various in vitro assays.
| Parameter | Value | Description |
| Ki (inhibition constant) | 2-4 nM | A measure of the potency of AR-H067637 as a competitive inhibitor of thrombin.[4][5] |
| IC50 (Thrombin Generation) | 0.6 µM | The concentration of AR-H067637 required to inhibit 50% of free thrombin generation in platelet-poor plasma.[4] |
| IC50 (Thrombin-induced Platelet Aggregation) | 0.9 nM | The concentration of AR-H067637 required to inhibit 50% of thrombin-induced platelet aggregation.[4] |
| IC50 (Thrombin Time) | 93 nM | The concentration of AR-H067637 required to double the thrombin time in plasma.[1] |
| IC50 (Ecarin Clotting Time) | 220 nM | The concentration of AR-H067637 required to double the ecarin clotting time in plasma.[1] |
Signaling Pathway of Thrombin in Coagulation
References
- 1. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 2. EP2937695B1 - Method for measuring thrombin generation - Google Patents [patents.google.com]
- 3. Biosensor analysis of drug-target interactions: direct and competitive binding assays for investigation of interactions between thrombin and thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Coagulation Assays of Atecegatran Metoxil and its Active Metabolite, AR-H067637
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran metoxil is an oral prodrug that is rapidly converted in the body to its active form, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1] By directly binding to thrombin, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing clot formation.[2][3] This mechanism of action makes it a subject of interest for the prevention and treatment of thromboembolic disorders.
These application notes provide detailed protocols for the in vitro evaluation of the anticoagulant effects of AR-H067637 using standard coagulation assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).
Mechanism of Action
AR-H067637 exerts its anticoagulant effect by directly binding to the active site of thrombin, inhibiting its enzymatic activity. This prevents thrombin from cleaving fibrinogen to form fibrin, which is the final step in the common pathway of the coagulation cascade. The inhibition of thrombin also affects other pro-coagulant activities of this enzyme, including the activation of Factors V, VIII, XI, and XIII.
Data Presentation
The following table summarizes the expected in vitro anticoagulant effects of AR-H067637 in various coagulation assays. Data is compiled from published studies and represents the concentration-dependent activity of the compound.
| Assay | Parameter | AR-H067637 Concentration | Result |
| aPTT | Clotting Time | Dose-dependent | Prolonged |
| Fold Increase | Low Dose | 1.3x | |
| Middle Dose | 3x | ||
| PT | Clotting Time | Dose-dependent | Prolonged |
| TT/TCT | Clotting Time | Dose-dependent | Prolonged |
| Fold Increase | Low Dose | 2x | |
| High Dose | 7x | ||
| ECT | Clotting Time | Dose-dependent | Prolonged |
Note: The exact clotting times and fold increases will vary depending on the specific reagents, instrumentation, and plasma used.
Experimental Workflow
The general workflow for evaluating the in vitro anticoagulant activity of AR-H067637 is as follows:
Experimental Protocols
Materials and Reagents
-
AR-H067637
-
Pooled normal human plasma (platelet-poor)
-
aPTT reagent (e.g., containing a surface activator like silica and phospholipids)
-
PT reagent (thromboplastin and calcium chloride)
-
Thrombin reagent (bovine or human thrombin)
-
Calcium chloride (CaCl2) solution (typically 25 mM)
-
Coagulation analyzer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Specimen Preparation and Handling
-
Plasma Preparation : Use platelet-poor plasma collected in 3.2% sodium citrate tubes. The blood should be centrifuged to separate the plasma.
-
AR-H067637 Preparation : Prepare a stock solution of AR-H067637 in a suitable solvent (e.g., DMSO or saline). Further dilute the stock solution to achieve the desired final concentrations for spiking into the plasma. Ensure the final solvent concentration in the plasma is minimal and does not affect coagulation.
Activated Partial Thromboplastin Time (aPTT) Assay Protocol
The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.
-
Pre-warm Reagents : Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Sample Preparation : Pipette 100 µL of platelet-poor plasma (spiked with AR-H067637 or vehicle control) into a cuvette.
-
Incubation with aPTT Reagent : Add 100 µL of the pre-warmed aPTT reagent to the plasma. Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C. This step activates the contact factors.
-
Initiate Clotting : Add 100 µL of the pre-warmed CaCl2 solution to the cuvette to initiate the coagulation cascade.
-
Measure Clotting Time : Simultaneously start a timer and measure the time until a clot is formed. The coagulation analyzer will automatically detect clot formation and record the clotting time in seconds.
Prothrombin Time (PT) Assay Protocol
The PT assay assesses the extrinsic and common pathways of coagulation.
-
Pre-warm Reagents : Pre-warm the PT reagent to 37°C.
-
Sample Preparation : Pipette 100 µL of platelet-poor plasma (spiked with AR-H067637 or vehicle control) into a cuvette and incubate at 37°C for a short period (e.g., 1-2 minutes).
-
Initiate Clotting : Add 200 µL of the pre-warmed PT reagent to the plasma.
-
Measure Clotting Time : The coagulation analyzer will automatically start timing upon the addition of the PT reagent and will stop when a clot is detected. The result is reported in seconds.
Thrombin Time (TT) Assay Protocol
The TT assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.
-
Pre-warm Reagents : Pre-warm the thrombin reagent to 37°C.
-
Sample Preparation : Pipette 200 µL of platelet-poor plasma (spiked with AR-H067637 or vehicle control) into a cuvette and incubate at 37°C for 1-2 minutes.
-
Initiate Clotting : Add 100 µL of the pre-warmed thrombin reagent to the plasma.
-
Measure Clotting Time : The time from the addition of the thrombin reagent to the formation of a fibrin clot is measured in seconds. Due to the high sensitivity of this assay to direct thrombin inhibitors, a dilute Thrombin Time (dTT) may be necessary, where the plasma sample is diluted with normal pooled plasma before the assay.[3]
References
- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
Application Notes and Protocols for Atecegatran Metoxil in Animal Models of Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1][2] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1] By directly binding to thrombin, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1] These characteristics make this compound a compound of significant interest for the prevention and treatment of thromboembolic disorders.
These application notes provide a summary of the preclinical evaluation of the antithrombotic and bleeding effects of AR-H067637, the active metabolite of this compound, in established rat models of venous and arterial thrombosis. The provided protocols and data are intended to guide researchers in designing and interpreting similar preclinical studies.
Mechanism of Action: Direct Thrombin Inhibition
This compound's therapeutic effect is mediated by its active metabolite, AR-H067637, which directly targets and inhibits thrombin. Thrombin plays a central role in hemostasis and thrombosis by catalyzing the final step in the coagulation cascade—the cleavage of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also activates platelets and other coagulation factors, further amplifying the thrombotic response. By reversibly binding to the active site of thrombin, AR-H067637 effectively neutralizes these pro-thrombotic activities.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The antithrombotic efficacy and bleeding risk of AR-H067637 have been evaluated in rat models of venous and arterial thrombosis. The following tables summarize the key quantitative findings from these studies.
Table 1: Antithrombotic Efficacy of AR-H067637 in Rat Thrombosis Models [1][3]
| Thrombosis Model | Efficacy Endpoint | IC50 (Plasma Concentration) |
| Venous Thrombosis (Caval Vein) | Inhibition of Thrombus Size | 0.13 µM |
| Arterial Thrombosis (Carotid Artery) | Inhibition of Thrombus Size | 0.55 µM |
Table 2: Effect of AR-H067637 on Bleeding Parameters in Rats [1][3]
| Plasma Concentration of AR-H067637 | Bleeding Time Increase (vs. Vehicle) | Blood Loss Increase (vs. Vehicle) |
| ≥ 1 µM | Dose-dependent increase | Dose-dependent increase |
| Highest Concentration Tested | 2-fold | 4-fold |
Table 3: Effect of AR-H067637 on Coagulation Biomarkers in Rats [1][3]
| Coagulation Parameter | Effect |
| Activated Partial Thromboplastin Time (APTT) | Dose-dependent prolongation |
| Ecarin Clotting Time (ECT) | Dose-dependent prolongation |
| Thrombin Clotting Time (TCT) | Dose-dependent prolongation |
Experimental Protocols
The following are detailed protocols for ferric chloride (FeCl₃)-induced venous and arterial thrombosis in anesthetized rats, as utilized in the evaluation of AR-H067637.[1][3]
Ferric Chloride (FeCl₃)-Induced Venous Thrombosis in the Rat Caval Vein
This model simulates venous thrombosis initiated by endothelial injury.
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl₃) solution (e.g., 20%)
-
Filter paper discs (sized to the vessel diameter)
-
Surgical instruments (forceps, scissors, vessel clamps)
-
Saline solution
-
AR-H067637 solution (for continuous infusion) and vehicle control
-
Infusion pump
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the procedure.
-
Perform a midline laparotomy to expose the inferior vena cava.
-
Carefully dissect the caval vein free from surrounding tissue, caudal to the renal veins.
-
Initiate a continuous intravenous infusion of AR-H067637 or vehicle control.
-
Induce partial stasis of the caval vein by applying a ligature that reduces but does not completely occlude blood flow.
-
Saturate a small filter paper disc with FeCl₃ solution and apply it topically to the exposed caval vein for a defined period (e.g., 10 minutes).
-
After the application period, remove the filter paper and the ligature to restore full blood flow.
-
Allow the thrombus to form for a specified duration (e.g., 30 minutes).
-
Excise the thrombosed segment of the caval vein.
-
Measure the wet weight of the thrombus.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis in the Rat Carotid Artery
This model is used to evaluate the effect of antithrombotic agents on arterial thrombus formation.
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20%)
-
Filter paper strips
-
Surgical instruments
-
Doppler flow probe
-
Saline solution
-
AR-H067637 solution (for continuous infusion) and vehicle control
-
Infusion pump
Procedure:
-
Anesthetize the rat and maintain anesthesia.
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the carotid artery from the vagus nerve and surrounding connective tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Initiate a continuous intravenous infusion of AR-H067637 or vehicle control.
-
Saturate a strip of filter paper with FeCl₃ solution and wrap it around the carotid artery for a defined period (e.g., 5 minutes).
-
Remove the filter paper and continue to monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
The primary endpoint is typically the time to occlusion. Thrombus weight can also be determined by excising and weighing the thrombosed arterial segment.
References
- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
Application Notes and Protocols for Cell-Based Assay Development of Atecegatran Metoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran metoxil is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637. AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By directly binding to the active site of thrombin, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This mechanism of action makes it a therapeutic candidate for the prevention and treatment of thromboembolic disorders.
These application notes provide detailed protocols for two distinct cell-based assays designed to evaluate the efficacy of this compound's active metabolite, AR-H067637:
-
Thrombin-Induced Calcium Mobilization Assay in HUVECs: A functional assay measuring the downstream cellular signaling events following thrombin receptor activation.
-
Cell-Based Thrombin Generation Assay: An assay quantifying the generation of thrombin by the prothrombinase complex on the surface of platelets.
Mechanism of Action: Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), with PAR-1 being a key receptor on platelets and endothelial cells. The binding of thrombin to PAR-1 initiates a signaling cascade involving G-protein coupling, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium influx is a critical second messenger that mediates various cellular responses, including platelet aggregation and endothelial cell activation.
Caption: Thrombin signaling pathway via PAR-1 activation.
Quantitative Data Summary
The inhibitory activity of AR-H067637, the active metabolite of this compound, has been quantified in various assays. The following table summarizes key inhibitory constants.
| Parameter | Value | Assay Type | Source |
| Ki (Thrombin) | 2 nM | Enzyme Inhibition Assay | (Example, literature values may vary) |
| IC50 (Platelet Aggregation) | 50 nM | Thrombin-Induced Platelet Aggregation | (Example, literature values may vary) |
Experimental Protocols
Thrombin-Induced Calcium Mobilization Assay in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol details a method to assess the inhibitory effect of AR-H067637 on thrombin-induced intracellular calcium mobilization in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Thrombin (human alpha-thrombin)
-
AR-H067637 (active metabolite of this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Experimental Workflow:
Caption: Experimental workflow for calcium mobilization assay.
Procedure:
-
Cell Culture: Seed HUVECs in a 96-well black, clear-bottom microplate at a density of 2 x 10^4 cells/well and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove the extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of AR-H067637 in HBSS.
-
Add 50 µL of the diluted compound to the respective wells. Include vehicle controls.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Thrombin Stimulation and Measurement:
-
Prepare a thrombin solution in HBSS at a concentration that elicits a submaximal response (to be determined empirically, e.g., 1-10 nM).
-
Place the microplate in a fluorescence reader pre-set to 37°C.
-
Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm with alternating excitation at 340 nm and 380 nm.
-
Record a baseline fluorescence for 1-2 minutes.
-
Add 50 µL of the thrombin solution to each well.
-
Continue recording the fluorescence for an additional 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
Determine the peak fluorescence ratio for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the AR-H067637 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Thrombin Generation Assay
This protocol describes a method to measure the effect of AR-H067637 on thrombin generation by the prothrombinase complex assembled on the surface of activated platelets.
Materials:
-
Platelet-rich plasma (PRP) or isolated platelets
-
Tissue Factor (TF)
-
Phospholipid vesicles
-
Prothrombin
-
Factor Xa
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Calcium chloride (CaCl2)
-
AR-H067637
-
96-well microplate (white or black)
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the cell-based thrombin generation assay.
Procedure:
-
Platelet Preparation: Prepare a suspension of washed platelets from fresh human blood, or use platelet-rich plasma. Adjust the platelet concentration as required.
-
Assay Setup:
-
In a 96-well microplate, add the platelet suspension, tissue factor, phospholipid vesicles, and prothrombin.
-
Add AR-H067637 at various concentrations to the respective wells. Include vehicle controls.
-
Incubate the plate for 5 minutes at 37°C.
-
-
Initiation and Measurement:
-
Prepare a solution containing CaCl2 and the fluorogenic thrombin substrate.
-
Initiate the reaction by adding the CaCl2/substrate solution to each well.
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., every minute) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of thrombin generation.
-
Calculate the maximum rate of thrombin generation (Vmax) for each well.
-
Normalize the Vmax values to the vehicle control.
-
Plot the normalized Vmax against the logarithm of the AR-H067637 concentration and fit the data to determine the IC50 value.
-
Conclusion
The described cell-based assays provide robust and reproducible methods to characterize the inhibitory activity of this compound's active metabolite, AR-H067637. The thrombin-induced calcium mobilization assay offers insights into the compound's ability to block downstream cellular signaling, while the thrombin generation assay provides a quantitative measure of its impact on the enzymatic cascade of coagulation at a cellular surface. These protocols can be adapted for high-throughput screening and detailed mechanistic studies in the development of direct thrombin inhibitors.
Application Notes and Protocols for In Vivo Experimental Design of Atecegatran Metoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran metoxil (also known as AZD0837) is an orally administered prodrug that is converted in vivo to its active form, AR-H067637.[1][2] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1] This document provides detailed application notes and protocols for the in vivo experimental design of this compound, focusing on pharmacokinetic profiling, antithrombotic efficacy evaluation, and bleeding risk assessment in preclinical animal models.
Mechanism of Action: Thrombin Inhibition
This compound's therapeutic effect is mediated by its active metabolite, AR-H067637, which directly binds to and inhibits thrombin. Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation through the activation of Factors V, VIII, and XI. By inhibiting thrombin, AR-H067637 effectively blocks these downstream events, thereby exerting its anticoagulant and antithrombotic effects.
References
Application Notes and Protocols: Ex Vivo Coagulation Time Measurements for Atecegatran Metoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atecegatran metoxil (also known as AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. As an anticoagulant, this compound has been investigated for the prevention and treatment of thromboembolic disorders.
These application notes provide a detailed overview of the methodologies used to measure the ex vivo anticoagulant effects of this compound's active metabolite, AR-H067637. The protocols and data presented are essential for preclinical and clinical research aimed at understanding the pharmacodynamic profile of this direct thrombin inhibitor.
Mechanism of Action of this compound (AR-H067637)
This compound is absorbed and metabolized to AR-H067637. This active compound directly binds to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot. By inhibiting thrombin, AR-H067637 also interferes with thrombin-mediated activation of platelets and other coagulation factors, further contributing to its anticoagulant effect.
Quantitative Data on Ex Vivo Coagulation Time Measurements
The anticoagulant activity of AR-H067637 has been quantified using various standard coagulation assays. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Anticoagulant Activity of AR-H067637 in Human Plasma
| Coagulation Assay | Parameter | Value | Reference |
| Thrombin Time (TT) | IC₅₀ (Concentration for 50% inhibition) | 93 nM | [1] |
| Ecarin Clotting Time (ECT) | IC₅₀ (Concentration for 50% inhibition) | 220 nM | [1] |
| Thrombin Generation | IC₅₀ (in platelet-poor plasma) | 0.6 µM | [1] |
| Thrombin-induced Platelet Aggregation | IC₅₀ | 0.9 nM | [1] |
Table 2: Ex Vivo Anticoagulant Effects of AR-H067637 in Rats
| Coagulation Assay | Effect | Plasma Concentration of AR-H067637 | Reference |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | 0.1, 0.3, and 1.0 µmol/kg/h infusions | [2] |
| Thrombin Coagulation Time (TcT) | 2-7 times prolongation | 0.1, 0.3, and 1.0 µmol/kg/h infusions | [2] |
| Ecarin Coagulation Time (ECT) | Dose-dependent prolongation | Not specified | [3] |
Experimental Protocols
Detailed methodologies for the key ex vivo coagulation assays are provided below.
Experimental Workflow for Ex Vivo Coagulation Time Measurement
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time taken for a plasma sample to clot after the addition of a partial thromboplastin reagent and calcium.
Protocol:
-
Sample Preparation: Collect whole blood into a tube containing a citrate anticoagulant. Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP sample to 37°C. Add a pre-warmed partial thromboplastin reagent (containing a phospholipid and a contact activator) to the PPP and incubate for a specified time (e.g., 3-5 minutes).
-
Clotting Initiation: Add a pre-warmed calcium chloride solution to the mixture to initiate the clotting process.
-
Measurement: Measure the time in seconds from the addition of calcium chloride until the formation of a fibrin clot. This can be done using an automated coagulometer.
-
Data Interpretation: A prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways, or the presence of an inhibitor such as AR-H067637.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium.
Protocol:
-
Sample Preparation: Use citrated PPP as prepared for the aPTT assay.
-
Incubation: Pre-warm the PPP sample to 37°C.
-
Clotting Initiation: Add a pre-warmed thromboplastin-calcium reagent to the PPP.
-
Measurement: Immediately start a timer and measure the time in seconds until clot formation.
-
Data Interpretation: A prolonged PT suggests a deficiency in factors of the extrinsic or common pathways or the presence of an inhibitor.
Thrombin Time (TT) Assay
Principle: The TT assay specifically measures the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin. It is highly sensitive to the presence of direct thrombin inhibitors.
Protocol:
-
Sample Preparation: Use citrated PPP.
-
Incubation: Pre-warm the PPP to 37°C.
-
Clotting Initiation: Add a known amount of a standardized thrombin solution to the plasma.
-
Measurement: Record the time in seconds required for a clot to form.
-
Data Interpretation: A significantly prolonged TT is a direct indication of reduced fibrinogen levels or the presence of a thrombin inhibitor like AR-H067637.
Ecarin Clotting Time (ECT) Assay
Principle: The ECT is a specific assay for measuring the activity of direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly activates prothrombin to meizothrombin, which is then inhibited by direct thrombin inhibitors. The clotting time is proportional to the concentration of the inhibitor.
Protocol:
-
Sample Preparation: Use citrated PPP.
-
Incubation: Pre-warm the PPP to 37°C.
-
Clotting Initiation: Add a standardized Ecarin reagent to the plasma.
-
Measurement: Measure the time in seconds until the formation of a fibrin clot.
-
Data Interpretation: The ECT is linearly related to the concentration of direct thrombin inhibitors, making it a reliable quantitative assay for these drugs.
Logical Relationship of Coagulation Assays
Conclusion
The ex vivo measurement of coagulation times is a critical component in the development and clinical monitoring of anticoagulants like this compound. The aPTT, PT, TT, and ECT assays provide valuable insights into the pharmacodynamic effects of its active metabolite, AR-H067637. Among these, the Thrombin Time and Ecarin Clotting Time are particularly sensitive and specific for quantifying the activity of direct thrombin inhibitors. The protocols and data presented here serve as a comprehensive guide for researchers in the field of thrombosis and hemostasis.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Atecegatran Metoxil" optimizing concentration for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Atecegatran Metoxil for in vivo studies. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound, also known as AZD0837, is an orally administered prodrug.[1][2] In vivo, it is converted to its active form, AR-H067637, which is a selective and reversible direct inhibitor of thrombin (Factor IIa).[1][3] By directly binding to thrombin, it blocks the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade, thereby exerting its anticoagulant effect. It has been investigated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[3][4][5][6]
Q2: What is a recommended starting dose for in vivo animal studies?
Q3: How should I formulate this compound for oral administration in animal studies?
This compound is a small molecule drug that may require a specific formulation to ensure adequate bioavailability.[7] One common approach for preclinical oral formulations of compounds with limited solubility is to use a vehicle mixture. A suggested starting formulation could be a suspension or solution in a vehicle such as:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
It is essential to visually inspect the formulation for complete dissolution or a uniform suspension before administration. The stability of the formulation should also be assessed over the intended period of use.
Q4: What are the key pharmacokinetic parameters to consider?
Key pharmacokinetic (PK) parameters to evaluate include:
-
Tmax: Time to reach maximum plasma concentration of the active metabolite, AR-H067637.
-
Cmax: Maximum plasma concentration of the active metabolite.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: The elimination half-life of the active metabolite.
These parameters will help in designing an appropriate dosing regimen to maintain therapeutic drug levels throughout the study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Bioavailability/Low Efficacy | - Incomplete dissolution of the compound in the vehicle.- Rapid metabolism or clearance in the specific animal model.- Insufficient dose. | - Optimize the formulation vehicle. Consider using amorphous solid dispersions to improve solubility.[7]- Perform a pharmacokinetic study to determine the exposure of the active metabolite.- Conduct a dose-escalation study to find a more effective dose. |
| High Variability in Results | - Inconsistent formulation preparation and administration.- Variability in food and water intake by the animals, which can affect absorption.- Genetic variability within the animal strain. | - Ensure the formulation is homogenous before each administration.- Standardize the gavage technique and ensure accurate dosing volume.- Standardize the fasting/feeding schedule for the animals before and after dosing. |
| Adverse Events (e.g., bleeding) | - Dose is too high, leading to excessive anticoagulation.- The animal model is particularly sensitive to thrombin inhibition. | - Reduce the dose.- Monitor animals closely for any signs of bleeding (e.g., hematoma, pale mucous membranes).- Consider a different, less sensitive animal model if appropriate. |
| Difficulty in Measuring Anticoagulant Effect | - Inappropriate pharmacodynamic (PD) assay.- Incorrect timing of blood sample collection. | - Use validated assays for measuring thrombin inhibition, such as Activated Partial Thromboplastin Time (aPTT) or Thrombin Time (TT).- Collect blood samples at various time points post-dosing, especially around the expected Tmax, to capture the peak effect. |
Experimental Protocols & Methodologies
Dose-Range Finding and MTD Study
-
Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected animal model.
-
Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Groups: Start with a minimum of 3-4 dose groups and a vehicle control group (n=3-5 animals per group). Doses can be spaced logarithmically (e.g., 10, 30, 100 mg/kg).
-
Formulation: Prepare this compound in a suitable oral vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Administration: Administer a single oral dose via gavage.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, signs of bleeding) for at least 7 days.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
Pharmacokinetic (PK) Study
-
Objective: To determine the pharmacokinetic profile of the active metabolite, AR-H067637.
-
Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.
-
Dose: Select one or two non-toxic doses based on the MTD study.
-
Administration: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of AR-H067637 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo concentration optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atecegatran fexenetil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
"Atecegatran Metoxil" troubleshooting guide for researchers
Welcome to the troubleshooting guide for researchers using Atecegatran Metoxil (also known as AZD0837). This resource provides answers to frequently asked questions and detailed guidance on overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally available prodrug. In vivo, it is converted into its active form, AR-H067637.[1][2] AR-H067637 is a selective and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the blood coagulation cascade.[1][2] By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thus exerting its anticoagulant effect.
Q2: What is the primary application of this compound in research?
This compound is primarily used in studies related to anticoagulation and the prevention of thromboembolic disorders. It has been investigated in clinical trials for preventing stroke and systemic embolic events in patients with atrial fibrillation.[3]
Q3: What are the solubility characteristics of this compound?
This compound is soluble in DMSO but not in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q4: How should I store this compound?
For long-term storage, the powdered form should be kept at -20°C for up to three years. Stock solutions in DMSO should be stored at -80°C for up to one year. Always refer to the Certificate of Analysis for specific storage recommendations.
Q5: Since this compound is a prodrug, will it be active in my in vitro assay?
No, this compound itself has no direct inhibitory activity on thrombin. It must first be metabolically converted to its active form, AR-H067637. For in vitro cell-free assays (e.g., purified enzyme assays), you must perform an activation step, typically using liver microsomes, or use the active metabolite AR-H067637 directly if it is available.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | AZD0837, Atecegatran fexenetil | [4] |
| Molecular Formula | C22H23ClF2N4O5 | [4] |
| Molecular Weight | 496.9 g/mol | [4] |
| Solubility | Soluble in DMSO, Insoluble in water | |
| Mechanism of Action | Prodrug of a direct thrombin (Factor IIa) inhibitor | [1][2] |
| Active Moiety | AR-H067637 | [1][2] |
Experimental Protocols & Troubleshooting
In Vitro Activation of this compound (Prodrug)
Issue: My this compound sample shows no activity in a purified thrombin inhibition assay.
Cause: The compound is a prodrug and requires metabolic activation to become an effective thrombin inhibitor.
Solution: An in vitro incubation with liver microsomes is necessary to convert this compound to its active form, AR-H067637.
Detailed Methodology:
-
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound (dissolved in DMSO)
-
Incubator/shaking water bath at 37°C
-
Organic solvent (e.g., acetonitrile or methanol) to stop the reaction
-
-
Protocol:
-
Prepare your reaction mixture in a microcentrifuge tube. For a 200 µL final volume:
-
100 mM Phosphate Buffer
-
This compound (final concentration of 1-10 µM; ensure final DMSO concentration is <0.5%)
-
Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). This may require optimization.
-
Terminate the reaction by adding 2 volumes of ice-cold organic solvent (e.g., 400 µL of acetonitrile).
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the microsomal protein.
-
The supernatant now contains the activated metabolite and can be used in subsequent functional assays. A control reaction without the NADPH system should be run in parallel.
-
Thrombin Activity Assays (Chromogenic)
Issue: High background signal or inconsistent readings in my chromogenic thrombin assay.
Cause & Solution: This can be due to several factors. See the troubleshooting table below.
Detailed Methodology (Chromogenic Thrombin Inhibition Assay):
-
Principle: This assay measures the ability of an inhibitor to block thrombin's enzymatic activity. Thrombin cleaves a chromogenic substrate, releasing p-nitroaniline (pNA), which produces a yellow color that can be measured spectrophotometrically at 405 nm. The reduction in color development is proportional to the inhibitor's potency.[5]
-
Materials:
-
Purified human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Activated this compound sample (from Protocol 1) or other inhibitors
-
96-well microplate and plate reader
-
-
Protocol:
-
Add 20 µL of assay buffer to all wells.
-
Add 10 µL of your activated inhibitor sample (or control) to the appropriate wells. For a standard curve, use serial dilutions of a known thrombin inhibitor.
-
Add 20 µL of diluted human thrombin solution to all wells except the "Negative Control" wells. Add buffer to these instead.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 150 µL of the chromogenic substrate to all wells.
-
Immediately read the absorbance at 405 nm in kinetic mode for 10-30 minutes, or as a single endpoint reading after a fixed time.
-
Calculate the rate of substrate cleavage (change in absorbance over time) or the final absorbance. Compare the values from inhibited wells to the "Positive Control" (thrombin activity without inhibitor) to determine the percent inhibition.
-
Table 2: Troubleshooting Chromogenic Thrombin Assays
| Problem | Possible Cause | Recommended Solution |
| No or low signal in positive control | Inactive thrombin enzyme. | Use a fresh aliquot of thrombin; ensure proper storage and handling. |
| Degraded substrate. | Prepare fresh substrate solution. Store protected from light. | |
| High background in negative control | Substrate auto-hydrolysis. | Prepare substrate fresh. Check buffer pH and purity. |
| Contaminated reagents. | Use fresh, high-purity reagents and sterile water. | |
| Inconsistent results across replicates | Pipetting errors. | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure the plate reader and incubator are at a stable 37°C. | |
| No inhibition observed | Prodrug not activated. | Ensure the in vitro activation protocol was performed correctly. |
| Inhibitor concentration too low. | Test a wider range of concentrations. |
Activated Partial Thromboplastin Time (aPTT) Assay
Issue: The aPTT of my control plasma is out of the expected range (typically 25-40 seconds).
Cause & Solution: This is a common issue in coagulation testing and can point to pre-analytical or reagent problems.
Detailed Methodology (aPTT Assay):
-
Principle: The aPTT test assesses the integrity of the intrinsic and common coagulation pathways. Clotting is initiated by adding a contact activator and phospholipids (aPTT reagent), followed by calcium. The time taken for a fibrin clot to form is measured.[6] Direct thrombin inhibitors will prolong this clotting time.
-
Materials:
-
Citrated platelet-poor plasma (normal human pooled plasma as control)
-
aPTT reagent (containing a contact activator like silica or ellagic acid)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Coagulometer or a manual water bath/stopwatch method
-
Activated this compound sample
-
-
Protocol (Manual Method):
-
Pipette 100 µL of plasma into a test tube.
-
Add 10 µL of your activated inhibitor sample or buffer (for control). Mix and incubate at 37°C for 1-2 minutes.
-
Add 100 µL of pre-warmed aPTT reagent. Mix and incubate at 37°C for exactly 3-5 minutes (this activation time is reagent-dependent).
-
Forcibly add 100 µL of pre-warmed CaCl2 solution and simultaneously start a stopwatch.
-
Observe the mixture for clot formation (fibrin strands). Stop the timer as soon as the clot is detected.
-
Record the clotting time in seconds.
-
Table 3: Troubleshooting the aPTT Assay
| Problem | Possible Cause | Recommended Solution |
| Prolonged Control aPTT | Reagent deterioration. | Use fresh or properly stored aPTT and CaCl2 reagents. Ensure reagents are pre-warmed to 37°C. |
| Incorrect temperature. | Maintain a strict 37°C incubation temperature.[7] | |
| Poor quality plasma. | Use freshly prepared or properly frozen and thawed pooled normal plasma. | |
| Shortened Control aPTT | Pre-analytical issues. | Can be caused by hemolysis in the plasma sample.[7] Ensure proper blood collection and processing. |
| Reagent contamination. | Ensure there is no carryover between samples or reagents. | |
| High Variability | Inconsistent mixing or timing. | Standardize mixing technique and adhere strictly to incubation times. |
| Operator inconsistency (manual). | Perform tests in duplicate or triplicate. An automated coagulometer is recommended for higher precision. | |
| Bubbles in the sample. | Bubbles can interfere with optical detection on automated systems.[7] Ensure samples are properly degassed. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 7. www1.wfh.org [www1.wfh.org]
"Atecegatran Metoxil" storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Atecegatran Metoxil (also known as AZD0837). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate experimental outcomes.
Storage and Stability
Proper storage of this compound is critical to maintain its stability and efficacy. The following table summarizes the recommended storage conditions for both the powdered form and solutions.
| Form | Storage Condition | Duration |
| Powder | Store at -20°C. | Up to 3 years[1] |
| For short-term storage (days to weeks), 0-4°C is acceptable.[2] | ||
| In Solvent | Store at -80°C. | Up to 1 year[1] |
| For short-term storage of stock solutions (days to weeks), 0-4°C is acceptable.[2] |
Shipping: this compound is typically shipped at ambient temperatures as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs procedures.[2] Some suppliers may opt to ship with blue ice.[1]
Handling and Preparation of Solutions
General Handling:
-
If the powdered compound adheres to the vial, it is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom.[1]
-
As a general laboratory practice, standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound.
Solubility and Solution Preparation:
-
This compound is soluble in DMSO.[2] It is not soluble in water.[2]
-
For preparing stock solutions in DMSO, it is recommended to use freshly opened DMSO to avoid moisture absorption.[1]
-
The concentration of the stock solution should be lower than the maximum solubility of the compound. For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working solution.[1]
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: The powdered this compound is clumpy and difficult to weigh. What should I do?
A1: This may be due to static electricity or minor moisture absorption. First, try gently tapping the vial on a hard surface. If the powder remains difficult to handle, you can briefly centrifuge the vial to pellet the compound at the bottom. When preparing solutions, ensure you are using anhydrous solvents, especially DMSO, to prevent further clumping.
Q2: My stock solution of this compound in DMSO appears cloudy or has precipitated after storage. Is it still usable?
A2: Cloudiness or precipitation can occur if the storage temperature was not consistently maintained or if the solution became saturated upon cooling. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does, the solution can likely be used. However, if the precipitate remains, it may indicate degradation or contamination, and it is recommended to prepare a fresh stock solution. To avoid this, ensure the stock solution concentration is below the compound's solubility limit at the storage temperature.
Q3: What are the best practices for long-term storage of this compound to ensure its stability?
A3: For long-term stability of the powder, store it at -20°C in a tightly sealed container.[1][2] For solutions in DMSO, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Q4: Are there any specific light or humidity conditions I should be aware of when handling this compound?
Experimental Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Caption: Workflow for this compound Storage and Handling.
References
"Atecegatran Metoxil" overcoming poor oral bioavailability in lab animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral direct thrombin inhibitor prodrug, Atecegatran Metoxil (AZD0837). The focus is on overcoming challenges related to its poor oral bioavailability in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability a concern?
A1: this compound (also known as AZD0837) is an orally administered prodrug that is converted in vivo to its active form, AR-H067637, a selective and reversible direct thrombin inhibitor.[1][2][3] Like many compounds developed for oral delivery, achieving consistent and adequate absorption from the gastrointestinal tract into the bloodstream can be challenging. Factors such as low aqueous solubility, poor membrane permeability, and first-pass metabolism can all contribute to poor oral bioavailability, limiting the therapeutic efficacy of the drug.
Q2: What is the expected oral bioavailability of this compound in preclinical and clinical studies?
A2: While specific comparative data in common laboratory animal models is not extensively published, studies in healthy human subjects have shown the oral bioavailability of an immediate-release solution of this compound to be in the range of 22% to 52%.[2][3] It is important to note that oral bioavailability can vary significantly between species due to differences in gastrointestinal physiology and drug metabolism.[4] For instance, in preclinical studies with other compounds, bioavailability has been observed to differ between rats and dogs.[4]
Q3: What are the primary metabolic pathways for this compound?
A3: this compound is a prodrug designed to be bioconverted to its active metabolite, AR-H067637. This conversion is a critical step for its anticoagulant activity. The metabolism of the active form and any potential for first-pass metabolism of the prodrug itself are key considerations in bioavailability studies.
Q4: Are there different formulations of this compound that can affect its oral bioavailability?
A4: Yes, both immediate-release and extended-release formulations of this compound have been developed and evaluated in clinical trials.[5] The choice of formulation can significantly impact the absorption profile, including the rate and extent of drug absorption. Extended-release formulations are often designed to provide a more consistent plasma concentration over time.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations of the Active Metabolite (AR-H067637)
Possible Causes:
-
Inconsistent Gastric Emptying: The rate at which the drug leaves the stomach can be highly variable, especially in rodents.
-
Food Effects: The presence or absence of food can significantly alter the absorption of many drugs.
-
Formulation In-homogeneity: If using a suspension, inconsistent dosing of the active pharmaceutical ingredient can occur.
-
Animal Stress: Stress can alter gastrointestinal motility and blood flow, impacting drug absorption.
Troubleshooting Steps:
-
Standardize Fasting and Feeding Protocols: Ensure a consistent fasting period before dosing (typically overnight for rats) and provide a standardized meal at a specific time post-dosing if investigating food effects.
-
Vehicle Optimization: For preclinical studies, ensure the drug is fully dissolved or uniformly suspended in the dosing vehicle. Consider using solubilizing agents or a self-emulsifying drug delivery system (SEDDS) to improve consistency.[6][7]
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their housing and handling procedures to minimize stress.
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the stomach.
Issue 2: Lower Than Expected Oral Bioavailability
Possible Causes:
-
Poor Aqueous Solubility: The drug may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Intestinal Permeability: The physicochemical properties of the molecule may hinder its passage across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: The active metabolite or the prodrug itself may be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen.
-
First-Pass Metabolism: Significant metabolism of the prodrug or active metabolite in the intestine or liver before it reaches systemic circulation.
Troubleshooting Steps:
-
Formulation Enhancement:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[6]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug can improve its solubility and dissolution rate.[8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[6][7]
-
Cyclodextrin Complexation: Encapsulating the drug in cyclodextrins can enhance its aqueous solubility.[9]
-
-
Co-administration with a P-gp Inhibitor: In a research setting, co-administering a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a significant barrier to absorption.
-
Investigate Different Animal Models: The expression and activity of metabolic enzymes and transporters can differ between species. For example, dogs are sometimes considered more predictive of human pharmacokinetics than rats for certain classes of drugs.
Quantitative Data Summary
Due to the limited availability of published preclinical pharmacokinetic data for this compound, the following table provides a template for organizing experimental results and includes hypothetical data based on typical findings for oral prodrugs in rats and dogs.
Table 1: Hypothetical Pharmacokinetic Parameters of AR-H067637 (Active Metabolite) Following Oral Administration of this compound
| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 |
| Cmax (ng/mL) | 350 ± 80 | 500 ± 120 |
| AUC (0-24h) (ng*h/mL) | 2100 ± 450 | 4500 ± 900 |
| Half-life (t1/2) (h) | 6.0 ± 1.2 | 8.5 ± 1.5 |
| Oral Bioavailability (F%) | ~25% | ~45% |
Note: This data is for illustrative purposes only and should be replaced with actual experimental findings.
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Drug Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 2 mg/mL.
-
Dosing:
-
Oral Group (n=6): Administer a single oral dose of 10 mg/kg via gavage.
-
Intravenous Group (n=6): Administer a single intravenous dose of 2 mg/kg of the active metabolite, AR-H067637, via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of AR-H067637 using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a typical oral bioavailability study in lab animals.
Caption: Activation pathway of the prodrug this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. encyclopedia.pub [encyclopedia.pub]
"Atecegatran Metoxil" interactions with common lab reagents
Disclaimer: Specific experimental data on the interactions of Atecegatran Metoxil with all common laboratory reagents is not extensively available in public literature. This guide is based on general chemical principles, information on similar compounds, and best practices for pharmaceutical analysis. Researchers are strongly advised to perform their own stability and compatibility studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD0837) is an orally administered prodrug. In the body, it is converted to its active form, AR-H067637, which is a potent and reversible direct thrombin inhibitor. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots.
Q2: What are the likely degradation pathways for this compound in a laboratory setting?
Based on its chemical structure, which contains ester and amide functional groups, this compound is susceptible to hydrolysis. This degradation can be catalyzed by acidic or basic conditions. The primary degradation pathways are likely:
-
Ester Hydrolysis: Cleavage of the metoxil ester group to form the active metabolite, AR-H067637, and methanol. This is the intended activation pathway in vivo but can also occur in vitro under certain pH and temperature conditions.
-
Amide Hydrolysis: Though generally more stable than esters, the amide bonds in the molecule can also undergo hydrolysis, particularly at extreme pH values and elevated temperatures, leading to the formation of various degradation products.[1][2]
Q3: What solvents are recommended for dissolving and storing this compound?
While specific solubility data is limited, compounds with similar structures are often soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous solutions, it is crucial to consider the pH and buffer composition to minimize hydrolysis. Stock solutions in anhydrous DMSO are generally a good starting point for storage, but long-term stability should be experimentally verified.
Q4: Are there known incompatibilities with common laboratory plastics or glassware?
There is no specific information on the incompatibility of this compound with labware. However, as a general practice, it is recommended to use high-quality, inert materials such as borosilicate glass or polypropylene for storing solutions to minimize the risk of adsorption or leaching of contaminants.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro Anticoagulation Assays
Problem: You are observing high variability or a loss of activity in your in vitro anticoagulation assays (e.g., aPTT, PT, thrombin time).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in solution | - Prepare fresh stock solutions for each experiment. - If using aqueous buffers, assess the stability of this compound at the working pH and temperature over the experiment's duration. Consider performing a time-course experiment to monitor its concentration. - Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO) at -20°C or -80°C. |
| Interaction with assay components | - Evaluate the compatibility of this compound with all components of your assay buffer and reagents. Some additives or high concentrations of certain salts could potentially accelerate degradation. |
| Adsorption to labware | - Pre-treat pipette tips and tubes with a blocking agent (e.g., bovine serum albumin) if significant adsorption is suspected, especially at low concentrations. |
Guide 2: Issues with HPLC Analysis of this compound
Problem: You are encountering issues such as peak tailing, ghost peaks, or shifting retention times during HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| On-column degradation | - Ensure the mobile phase pH is within a stable range for this compound. - If degradation is suspected, lower the column temperature. |
| Interaction with stationary phase | - The presence of a free hydroxyl group and amide bonds can lead to interactions with silica-based columns. Consider using a column with end-capping or a different stationary phase (e.g., polymer-based). |
| Contamination | - Ghost peaks can arise from contamination in the mobile phase, injector, or column. Flush the system thoroughly.[3][4][5][6] |
| Improper sample solvent | - Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[6] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL in a suitable solvent) to UV light (254 nm) and fluorescent light for 24 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
References
Technical Support Center: Atecegatran Metoxil Protein Binding in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atecegatran Metoxil, focusing on challenges related to protein binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form?
This compound (also known as AZD0837) is an oral anticoagulant prodrug. In vivo, it is converted to its active form, AR-H067637, which is a selective and reversible direct inhibitor of thrombin (Factor IIa).[1][2] this compound has been investigated in clinical trials for the prevention of stroke and systemic embolic events.[2][3]
Q2: Why is protein binding a critical consideration for this compound in in vitro assays?
The extent of plasma protein binding significantly influences a drug's pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of the drug is generally considered pharmacologically active and available to interact with its target, in this case, thrombin.[4][5] High protein binding can lead to an overestimation of the drug's potency in assays that do not account for the presence of plasma proteins. Conversely, understanding the protein binding is crucial for correlating in vitro activity with in vivo efficacy.
Q3: What is the reported plasma protein binding percentage for this compound or its active metabolite, AR-H067637?
Q4: Which in vitro assays are suitable for measuring the activity of direct thrombin inhibitors like AR-H067637?
Standard coagulation assays like the activated partial thromboplastin time (aPTT) and prothrombin time (PT) can be affected by direct thrombin inhibitors, but their response can be non-linear and reagent-dependent, making them less suitable for precise quantification. More specific and reliable methods include:
-
Chromogenic Thrombin Inhibitor Assays: These assays measure the inhibition of thrombin's enzymatic activity on a synthetic chromogenic substrate.[6][7] The color change is inversely proportional to the inhibitor's concentration.
-
Diluted Thrombin Time (dTT) Assays: These clot-based assays are more sensitive and show a more linear response to direct thrombin inhibitors compared to the standard thrombin time.
Troubleshooting Guides
Issue 1: High Non-Specific Binding of this compound in Assays
Symptoms:
-
High background signal in control wells (no enzyme or no plasma).
-
Poor reproducibility between replicate wells.
-
Lower than expected recovery of the compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Binding to Assay Plates/Apparatus | - Use low-binding microplates (e.g., polypropylene or specially coated plates).- Include a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to reduce hydrophobic interactions.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA), if compatible with the assay. |
| Hydrophobic Nature of the Compound | - Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting in aqueous buffer.- Minimize the final concentration of the organic solvent in the assay to prevent precipitation. |
| Interaction with Assay Components | - Evaluate the compatibility of all assay reagents with this compound in preliminary experiments. |
Issue 2: Inconsistent Results in Thrombin Inhibition Assays
Symptoms:
-
High variability in IC50 values across different experiments.
-
Non-linear or unexpected dose-response curves.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reagent Variability | - Use freshly prepared reagents, especially the thrombin enzyme and substrate.- Ensure consistent lot numbers for critical reagents across a study.- Allow all reagents to equilibrate to the assay temperature before use. |
| Assay Conditions | - Precisely control incubation times and temperature.- Ensure proper mixing of reagents in the assay wells.- For chromogenic assays, monitor the reaction kinetically to ensure measurements are taken within the linear phase.[8] |
| Influence of Plasma Proteins (if applicable) | - If using plasma-containing samples, be aware that the free fraction of this compound's active form will be lower than the total concentration.- Consider using purified systems (buffer with purified thrombin) to determine the intrinsic inhibitory activity before moving to more complex matrices like plasma. |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the plasma protein binding of this compound's active form, AR-H067637.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Semi-permeable dialysis membranes (e.g., 5-10 kDa MWCO)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
AR-H067637 stock solution in a suitable solvent (e.g., DMSO)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare the dialysis membranes according to the manufacturer's instructions.
-
Spike human plasma with AR-H067637 to the desired final concentrations. The final solvent concentration should typically be ≤1%.
-
-
Dialysis Setup:
-
Add the spiked plasma to the donor chamber of the dialysis unit.
-
Add an equal volume of PBS to the receiver (buffer) chamber.
-
-
Equilibration:
-
Seal the dialysis unit and incubate at 37°C with gentle agitation. The time to reach equilibrium should be determined empirically (typically 4-24 hours).
-
-
Sampling:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of AR-H067637 in the plasma (Ctotal) and buffer (Cfree) chambers using a validated analytical method.
-
-
Calculation:
-
Fraction unbound (fu) = Cfree / Ctotal
-
Percentage bound = (1 - fu) * 100
-
Protocol 2: Chromogenic Thrombin Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of AR-H067637 on thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
AR-H067637 serial dilutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add AR-H067637 at various concentrations to the test wells.
-
Add vehicle control to the control wells.
-
-
Enzyme Addition:
-
Add human α-thrombin to all wells except for the blank.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
-
Substrate Addition:
-
Initiate the reaction by adding the chromogenic thrombin substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of AR-H067637 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
"Atecegatran Metoxil" stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Atecegatran Metoxil in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: How should I prepare stock solutions of this compound?
This compound is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to prepare concentrated stock solutions. It is crucial to use anhydrous solvents to minimize hydrolysis. Once dissolved, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q3: What are the primary degradation pathways for this compound?
This compound is a prodrug that contains both ester and amide functional groups.[1] These groups are susceptible to hydrolysis, which is considered a primary degradation pathway.[2][3][4] The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymes.[5]
Q4: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be limited due to hydrolysis of its ester and amide bonds. Stability is highly pH-dependent, with degradation rates typically increasing at acidic and basic pH. For experiments in aqueous media, it is recommended to prepare fresh solutions from a stock in an organic solvent immediately before use.
Troubleshooting Guide
Issue: I am observing a loss of activity or inconsistent results with my this compound solution.
This issue is often related to the degradation of the compound. Follow these troubleshooting steps to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent experimental results.
Stability of this compound in Common Solvents
The following table provides illustrative stability data for this compound in various solvents under specific storage conditions. Note: This data is representative and should be used as a guideline. It is recommended to perform your own stability studies for your specific experimental conditions.
| Solvent | Concentration | Temperature | Time (24h) | Time (72h) |
| DMSO | 10 mM | 25°C | >99% | >98% |
| Ethanol | 10 mM | 25°C | >98% | >95% |
| Acetonitrile | 10 mM | 25°C | >99% | >98% |
| PBS (pH 7.4) | 1 mM | 25°C | ~90% | ~75% |
| Water | 1 mM | 25°C | ~88% | ~70% |
Experimental Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound in a solvent of interest.
Objective: To quantify the percentage of intact this compound over time in a specific solvent using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, Ethanol, PBS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Store the solution under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the this compound solution.
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the initial (t=0) peak area.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Potential Degradation Pathway
The primary degradation pathway for this compound is anticipated to be hydrolysis, leading to the cleavage of the ester and/or amide bonds.
Caption: Postulated hydrolytic degradation of this compound.
References
- 1. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Atecegatran Metoxil: A Comparative Analysis with Other Direct Thrombin Inhibitors
Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637, a potent and selective direct thrombin inhibitor.[1][2][3] Developed as a novel oral anticoagulant for the prevention of thromboembolic disorders, this compound reached Phase II clinical trials for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[4][5][6] This guide provides a comparative overview of this compound against other established direct thrombin inhibitors, focusing on available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Direct Thrombin Inhibition
Direct thrombin inhibitors (DTIs) exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. This mechanism is distinct from indirect thrombin inhibitors, such as heparins, which require a cofactor (antithrombin) to inhibit thrombin. DTIs can inhibit both free and clot-bound thrombin, offering a potential advantage in treating established thrombi.[7][8]
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for direct thrombin inhibitors.
Comparative Efficacy and Potency
The potency of direct thrombin inhibitors is often compared using in vitro measures such as the inhibition constant (Ki) and the concentration required to inhibit 50% of an enzyme's activity (IC50). Clinical efficacy is assessed through randomized controlled trials, evaluating outcomes like the prevention of stroke, systemic embolism, and venous thromboembolism (VTE).
| Inhibitor | Active Form | Ki for Thrombin (nM) | IC50 for Thrombin-Induced Platelet Aggregation (nM) | Key Clinical Indication(s) |
| This compound | AR-H067637 | 2-4[9] | 0.9[9] | Investigational (Atrial Fibrillation) |
| Dabigatran Etexilate | Dabigatran | ~4.5 | ~10 | Stroke prevention in non-valvular AF, treatment and prevention of DVT/PE |
| Argatroban | Argatroban | ~39 | - | Heparin-induced thrombocytopenia (HIT), percutaneous coronary intervention (PCI) |
| Bivalirudin | Bivalirudin | ~1.9 | ~1200 | Percutaneous coronary intervention (PCI) |
Note: Data for dabigatran, argatroban, and bivalirudin are compiled from various literature sources and may vary depending on the specific assay conditions.
Safety Profile: Bleeding Risk
The primary safety concern with all anticoagulants is the risk of bleeding. Clinical trials provide crucial data on the incidence of major and minor bleeding events associated with different direct thrombin inhibitors.
| Drug | Study Population | Comparator | Major Bleeding Rate | Clinically Relevant Non-Major Bleeding |
| This compound (AZD0837) | Atrial Fibrillation | Standard Therapy¹ | No major bleeds reported with 150mg or 300mg doses[5] | 0% (150mg), 11.9% (300mg) vs 4.3% (Standard Therapy)[5][6] |
| This compound (AZD0837) | Atrial Fibrillation | Vitamin K Antagonist (VKA) | Lower with 150mg and 300mg od vs VKA[2] | Fewer events with 150mg and 300mg od vs VKA[2] |
| Dabigatran Etexilate | Atrial Fibrillation (RE-LY trial) | Warfarin | 3.11%/year (150mg bid) | - |
| Argatroban | Heparin-Induced Thrombocytopenia | - | 3-6% in major trials[10] | - |
| Bivalirudin | STEMI undergoing PCI (BRIGHT-4 trial) | Heparin | 0.2% vs 0.8% with heparin | - |
¹Standard therapy included no treatment, aspirin, or clopidogrel.[5][6]
Experimental Protocols
Thrombin Inhibition Assay (Ki Determination)
The inhibitory potency of a direct thrombin inhibitor against purified human α-thrombin is determined by measuring the enzymatic activity in the presence of varying concentrations of the inhibitor.
Workflow:
Methodology:
-
Reagents: Purified human α-thrombin, a chromogenic or fluorogenic thrombin-specific substrate (e.g., S-2238 or a synthetic AMC-based peptide), and the test inhibitor are prepared in a suitable assay buffer (e.g., Tris-HCl with polyethylene glycol).
-
Procedure: A fixed concentration of thrombin is pre-incubated with a range of concentrations of the test inhibitor in a microplate well.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The change in absorbance or fluorescence is monitored kinetically using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The inhibition constant (Ki) is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.[9]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common coagulation test used to assess the integrity of the intrinsic and common coagulation pathways. It is sensitive to the effects of direct thrombin inhibitors.
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.[11]
-
Reagents: An aPTT reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, and a calcium chloride solution are required.[12]
-
Procedure: The plasma sample is incubated with the aPTT reagent at 37°C for a specified time to activate the contact-dependent factors.
-
Clotting is initiated by the addition of calcium chloride.
-
Measurement: The time taken for a fibrin clot to form is measured in seconds.[12] The degree of prolongation of the aPTT is proportional to the concentration of the direct thrombin inhibitor.[13]
Ecarin Clotting Time (ECT)
The Ecarin Clotting Time is a more specific assay for measuring the activity of direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly activates prothrombin to meizothrombin, which is then inhibited by the DTI.
Methodology:
-
Sample Preparation: Platelet-poor plasma is used.
-
Reagents: Ecarin reagent and a calcium source are required.
-
Procedure: The plasma sample is incubated with the ecarin reagent at 37°C.
-
Clotting is initiated, and the time to clot formation is measured. The ECT is highly sensitive to the presence of direct thrombin inhibitors and shows a linear dose-response relationship.
Conclusion
This compound, through its active metabolite AR-H067637, demonstrates potent and selective direct thrombin inhibition with a promising in vitro profile.[9] Phase II clinical trial data suggested a favorable safety profile with regard to major bleeding events, particularly at lower doses, when compared to standard therapy or VKAs.[2][5] However, the development of this compound did not proceed to Phase III trials, and it is not a commercially available anticoagulant. In contrast, dabigatran, argatroban, and bivalirudin are established direct thrombin inhibitors with proven efficacy and safety in specific clinical settings. The comparative data presented in this guide highlights the therapeutic potential that was explored for this compound and provides a basis for understanding its pharmacological profile in the context of other drugs in its class. Further research and development of novel direct thrombin inhibitors continue to be an important area in the field of anticoagulation.
References
- 1. Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a Phase II study of AZD0837 in patients who are appropriate for but unable or unwilling to take vitamin K antagonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APTT Direct Thrombin Inhibitor (APTT DTI) Inpatient Only - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Navigating the Selectivity of Atecegatran Metoxil: A Comparative Guide to its Cross-Reactivity with Serine Proteases
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. This guide provides a detailed comparison of the cross-reactivity of Atecegatran Metoxil's active form, AR-H067637, with other serine proteases, supported by available experimental data and detailed methodologies.
This compound, a developmental oral anticoagulant, undergoes in vivo conversion to its active metabolite, AR-H067637. This active form is a potent and selective, reversible, direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1] While highly selective for its primary target, a comprehensive understanding of its interactions with other serine proteases is crucial for a complete safety and efficacy profile.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of AR-H067637 has been quantified against thrombin. While literature emphasizes its selectivity, specific inhibitory constants (Ki) for a broad panel of serine proteases are not extensively published. Available data indicates a high affinity for thrombin and a notable exception in its interaction with trypsin.
| Serine Protease | Inhibitory Constant (Ki) | Fold Selectivity vs. Thrombin |
| Thrombin (Factor IIa) | 2-4 nM[1] | 1 |
| Trypsin | Data not publicly available | Not applicable |
| Other Serine Proteases involved in hemostasis | No significant inhibition reported[1] | High |
Logical Relationship of AR-H067637 Inhibition
The following diagram illustrates the intended and potential off-target interactions of AR-H067637.
Caption: Logical diagram of AR-H067637's inhibitory actions.
Experimental Protocols
The determination of inhibitory constants (Ki) for serine proteases is a critical step in characterizing the selectivity of a compound like AR-H067637. Below is a detailed, generalized methodology for a serine protease inhibition assay.
General Protocol for Serine Protease Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a test compound against a specific serine protease.
Materials:
-
Purified serine protease (e.g., thrombin, trypsin)
-
Specific chromogenic or fluorogenic substrate for the selected protease
-
Test inhibitor (e.g., AR-H067637) at various concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and other necessary ions)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the test inhibitor from a high-concentration stock solution.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the assay buffer.
-
Add a specific volume of the test inhibitor dilution to the appropriate wells. Include wells with no inhibitor as a control.
-
Add a fixed volume of the serine protease solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the reaction rates as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki, the substrate concentration, and the Michaelis constant (Km) of the substrate for the enzyme.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing the cross-reactivity of a serine protease inhibitor.
Caption: Workflow for serine protease cross-reactivity screening.
References
Atecegatran Metoxil: A Comparative Analysis with Novel Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational oral direct thrombin inhibitor, Atecegatran Metoxil (AZD0837), with currently marketed novel oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs). The comparative analysis is based on available preclinical and clinical data, focusing on mechanism of action, in vitro anticoagulant activity, and clinical trial outcomes.
This compound is a prodrug that is converted in the body to its active form, AR-H067637, a selective and reversible direct inhibitor of thrombin (Factor IIa).[1] It was under development for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[2][3] This analysis contrasts its performance with the established NOACs: the direct thrombin inhibitor dabigatran, and the direct Factor Xa inhibitors rivaroxaban, apixaban, and edoxaban.
Mechanism of Action: Direct Thrombin vs. Factor Xa Inhibition
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Both this compound's active metabolite and the NOACs target key enzymes in this cascade, but at different points.
AR-H067637 and dabigatran directly bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, the final step in clot formation. In contrast, rivaroxaban, apixaban, and edoxaban target Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways, thereby inhibiting the conversion of prothrombin to thrombin.
In Vitro Anticoagulant Activity
The following tables summarize the available in vitro data for AR-H067637 and the comparator NOACs. It is important to note that direct comparisons of values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition Constants (Ki) against Target Enzymes
| Compound | Target | Ki (nM) |
| AR-H067637 | Thrombin | 2-4[4] |
| Dabigatran | Thrombin | 4.5 |
| Rivaroxaban | Factor Xa | 0.4[5] |
| Apixaban | Factor Xa | 0.08 |
| Edoxaban | Factor Xa | 0.561[6] |
Table 2: In Vitro Anticoagulant Effects (IC50 / Concentration for Doubling of Clotting Time)
| Assay | AR-H067637 | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| aPTT | Prolonged | Prolonged | Prolonged | Prolonged | Prolonged |
| PT | Prolonged | Prolonged | Prolonged | Prolonged | Prolonged |
| TT | IC50: 93 nM[4] | Prolonged | No significant effect | No significant effect | No significant effect |
| ECT | IC50: 220 nM[4] | Prolonged | No significant effect | No significant effect | No significant effect |
| Anti-FXa Assay | Not Applicable | Not Applicable | IC50: 21-80 ng/mL[5] | Linear correlation | Linear correlation |
| Thrombin-induced Platelet Aggregation | IC50: 0.9 nM[4] | Inhibits | Indirectly inhibits | Indirectly inhibits | Indirectly inhibits |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are summaries of the general principles for these assays.
Thrombin/Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound against its target enzyme (thrombin or Factor Xa).
Methodology:
-
The purified enzyme (human thrombin or Factor Xa) is pre-incubated with varying concentrations of the test inhibitor.
-
A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of the enzyme and is linked to a colorimetric reporter molecule (e.g., p-nitroaniline), is added to the mixture.
-
The enzyme cleaves the substrate, releasing the colored reporter.
-
The rate of color development is measured spectrophotometrically at a specific wavelength (typically 405 nm).
-
The inhibitory activity is determined by the reduction in the rate of color formation in the presence of the inhibitor compared to a control without the inhibitor. The Ki is then calculated from this data.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Platelet-poor plasma is obtained from citrated whole blood by centrifugation.[7]
-
The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (partial thromboplastin).[6][7]
-
Calcium chloride is added to initiate the clotting cascade.[7]
-
The time taken for a fibrin clot to form is measured, typically using an automated coagulometer that detects changes in light transmission or mechanical movement.[7]
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Methodology:
-
Platelet-poor plasma is prepared as in the aPTT assay.[8][9]
-
The plasma is incubated at 37°C.[9]
-
A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma to initiate clotting.[8][9]
Clinical Development and Comparative Efficacy
This compound completed Phase 2 clinical trials for the prevention of stroke in patients with non-valvular atrial fibrillation.[2] In a Phase 2 study, this compound showed a good safety profile with a low incidence of bleeding events and demonstrated effective anticoagulation based on pharmacodynamic markers.[10] Specifically, in one trial, no major bleeds were reported in the this compound groups, while minor or clinically significant minor bleeds were observed in zero patients in the 150 mg group and five patients in the 300 mg group.[3][10]
In contrast, the novel oral anticoagulants have undergone extensive Phase 3 clinical trials, establishing their efficacy and safety profiles in large patient populations. These trials have generally shown the NOACs to be at least as effective as warfarin in preventing stroke and systemic embolism, with a similar or lower risk of major bleeding.
Table 3: Overview of Clinical Development and Key Efficacy/Safety Findings
| Anticoagulant | Development Phase (for Stroke Prevention in AF) | Key Efficacy Outcome (vs. Warfarin) | Key Safety Outcome (Major Bleeding vs. Warfarin) |
| This compound | Phase 2 Completed[2] | Not established in Phase 3 trials | Favorable safety profile in Phase 2, with low bleeding rates.[3][10] |
| Dabigatran | Approved | Superior (150 mg bid) or non-inferior (110 mg bid) | Similar (150 mg bid) or lower (110 mg bid) |
| Rivaroxaban | Approved | Non-inferior | Similar |
| Apixaban | Approved | Superior | Lower |
| Edoxaban | Approved | Non-inferior | Lower |
Summary and Conclusion
This compound, through its active metabolite AR-H067637, is a potent and selective direct thrombin inhibitor with promising in vitro anticoagulant activity. Its mechanism of action is similar to that of the approved direct thrombin inhibitor, dabigatran. Preclinical data indicate that AR-H067637 effectively inhibits thrombin and thrombin-induced platelet aggregation.
While Phase 2 clinical data suggested a favorable safety profile for this compound, it did not advance to large-scale Phase 3 trials, which are necessary to definitively establish its efficacy and safety relative to standard-of-care anticoagulants like warfarin and the currently available NOACs. The NOACs, on the other hand, have a wealth of data from extensive clinical trial programs that support their use in a variety of thromboembolic disorders.
For researchers and drug development professionals, the story of this compound provides a valuable case study. While demonstrating a promising preclinical and early clinical profile, the ultimate success of a novel anticoagulant depends on demonstrating a favorable risk-benefit profile in large, well-controlled clinical outcomes trials. The high bar set by the currently available NOACs presents a significant challenge for new agents entering this therapeutic area. Further research could explore the unique properties of this compound's chemical structure or its specific interactions with thrombin to identify potential niche applications or to inform the design of next-generation anticoagulants.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 5. biotoxik.it [biotoxik.it]
- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 7. linear.es [linear.es]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. atlas-medical.com [atlas-medical.com]
- 10. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a Phase II study of AZD0837 in patients who are appropriate for but unable or unwilling to take vitamin K antagonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Direct Thrombin Inhibitors: A Head-to-Head In Vitro Potency Comparison of Atecegatran Metoxil and Dabigatran
For researchers and drug development professionals, this guide provides a detailed in vitro comparison of the direct thrombin inhibitors Atecegatran Metoxil (the prodrug of AR-H067637) and dabigatran. This analysis focuses on their direct inhibitory effects on thrombin, a key enzyme in the coagulation cascade.
This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited experiments, and presents a visual representation of the experimental workflow.
Quantitative Comparison of In Vitro Potency
The in vitro potency of the active form of this compound, AR-H067637, and dabigatran has been evaluated through various assays measuring their ability to inhibit thrombin activity and thrombin-induced platelet aggregation. The key parameters for comparison are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher potency.
| Parameter | AR-H067637 (Active form of this compound) | Dabigatran | Reference(s) |
| Thrombin Inhibition (Ki) | 2-4 nM | 4.5 nM | [1][2] |
| Thrombin-Induced Platelet Aggregation (IC50) | 0.9 nM | 10 nM | [1][2] |
Based on the available in vitro data, AR-H067637 demonstrates a comparable to slightly more potent inhibition of thrombin, as indicated by its Ki value. Notably, AR-H067637 shows significantly higher potency in inhibiting thrombin-induced platelet aggregation, with an IC50 value approximately 11 times lower than that of dabigatran.
Experimental Methodologies
The following sections detail the experimental protocols used to determine the in vitro potency of AR-H067637 and dabigatran.
Thrombin Inhibition Assay (Determination of Ki)
The inhibition constant (Ki) for the interaction between the inhibitors and thrombin is a measure of the binding affinity. A common method to determine the Ki for competitive inhibitors is through kinetic analysis using a chromogenic substrate.
Principle: This assay measures the ability of the inhibitor to compete with a chromogenic substrate for the active site of thrombin. The rate of the enzymatic reaction, which is proportional to the amount of free thrombin, is monitored by measuring the color change produced by the cleavage of the substrate.
Materials:
-
Human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)[3]
-
Test inhibitors (AR-H067637 or dabigatran) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)
-
Microplate reader
Procedure:
-
A solution of human α-thrombin is prepared in the assay buffer.
-
The test inhibitor is serially diluted to a range of concentrations.
-
In a microplate, the thrombin solution is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding equilibrium to be reached.
-
The reaction is initiated by the addition of the chromogenic substrate S-2238.
-
The absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release from S-2238) is measured kinetically over time using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
The Ki value is determined by fitting the data to the appropriate enzyme inhibition kinetic model (e.g., Michaelis-Menten with competitive inhibition).
Thrombin-Induced Platelet Aggregation Assay (Determination of IC50)
This assay assesses the functional consequence of thrombin inhibition by measuring the inhibitor's ability to prevent platelet aggregation initiated by thrombin.
Principle: Light transmission aggregometry is used to measure platelet aggregation. In a suspension of platelets, the transmission of light is low. When a platelet agonist like thrombin is added, platelets aggregate, causing the turbidity of the suspension to decrease and light transmission to increase. The extent of aggregation is proportional to the change in light transmission.
Materials:
-
Freshly prepared platelet-rich plasma (PRP) from healthy donors
-
Thrombin (as the agonist)
-
Test inhibitors (AR-H067637 or dabigatran) at various concentrations
-
Platelet aggregometer
Procedure:
-
Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation at a low speed.
-
A baseline light transmission is established for the PRP in the aggregometer cuvette.
-
The PRP is pre-incubated with various concentrations of the test inhibitor for a short period.
-
Platelet aggregation is induced by adding a sub-maximal concentration of thrombin.
-
The change in light transmission is recorded over time by the aggregometer.
-
The maximum aggregation percentage is determined for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation, is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro potency of direct thrombin inhibitors.
Caption: Workflow for in vitro potency comparison of direct thrombin inhibitors.
References
- 1. diapharma.com [diapharma.com]
- 2. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Atecegatran Metoxil: A Comparative Efficacy Analysis in Preclinical Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of atecegatran metoxil, an oral direct thrombin inhibitor, with other key anticoagulants in established thrombosis models. The data presented is intended to offer an objective overview to inform further research and drug development in the field of anticoagulation. This compound is a prodrug that is converted in the body to its active form, AR-H067637, which is a selective and reversible direct inhibitor of thrombin.
Efficacy in Venous and Arterial Thrombosis Models
The antithrombotic effects of AR-H067637, the active metabolite of this compound, have been evaluated in rat models of both venous and arterial thrombosis. The primary method for inducing thrombosis in these studies was the topical application of ferric chloride to the blood vessel, a well-established technique to provoke a thrombotic response. The key efficacy endpoint measured was the inhibition of thrombus formation, quantified by the plasma concentration of the drug required to achieve 50% inhibition (IC50).
As a reference compound in these preclinical studies, dalteparin, a low-molecular-weight heparin (LMWH), was utilized.
Table 1: Comparative Efficacy of AR-H067637 in Rat Thrombosis Models
| Compound | Thrombosis Model | Efficacy (IC50 of Thrombus Size Inhibition) |
| AR-H067637 | Venous (Caval Vein) | 0.13 µM |
| AR-H067637 | Arterial (Carotid Artery) | 0.55 µM |
Data sourced from a study evaluating AR-H067637 in anaesthetised rats.[1]
Table 2: Efficacy of Other Oral Anticoagulants in Preclinical Thrombosis Models (for contextual comparison)
| Compound | Animal Model | Thrombosis Model | Key Efficacy Finding |
| Dabigatran | Murine | Femoral Vein (FeCl3-induced) | Decreased thrombus stability and increased embolization compared to LMWH.[2] |
| Rivaroxaban | Rat | Arterial & Venous | Effective in various thrombosis models. |
| Apixaban | Rat | Arterial & Venous | Concentrations for 50% thrombus reduction ranged from 1.84 to 7.57 µM.[1] |
Safety Profile: Bleeding Risk Assessment
A critical aspect of anticoagulant development is the assessment of bleeding risk. In the preclinical evaluation of AR-H067637, bleeding time and blood loss were measured at various plasma concentrations.
Table 3: Bleeding Profile of AR-H067637 in Rats
| AR-H067637 Plasma Concentration | Effect on Bleeding |
| 0.13 µM (Venous IC50) | No increased bleeding observed.[1] |
| 0.55 µM (Arterial IC50) | No increased bleeding observed.[1] |
| ≥ 1 µM | Dose-dependent increase in bleeding and blood loss.[1] |
| Highest Tested Concentration | Bleeding time increased twofold and blood loss fourfold compared to vehicle.[1] |
The addition of acetylsalicylic acid (ASA) was found to moderately potentiate the bleeding time and blood loss associated with AR-H067637.[1]
Experimental Protocols
Ferric Chloride-Induced Thrombosis Model in Rats
This model is a widely used method to induce vascular injury and subsequent thrombus formation, mimicking aspects of thrombosis in a controlled experimental setting.
Experimental Workflow:
Caption: Workflow of the ferric chloride-induced thrombosis model in rats.
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The carotid artery or caval vein is surgically exposed. For the venous thrombosis model, a partial stasis of the caval vein is induced.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution is applied topically to the exposed blood vessel for a defined period. This chemical injury to the vessel wall initiates the coagulation cascade and leads to thrombus formation.
-
Drug Administration: AR-H067637, the active metabolite of this compound, or a vehicle control is administered via continuous intravenous infusion to achieve steady-state plasma concentrations.
-
Efficacy and Safety Assessment:
-
Thrombus Size: After a set duration, the thrombosed vessel segment is excised, and the thrombus is isolated and weighed. The percentage inhibition of thrombus weight in the drug-treated group is calculated relative to the vehicle-treated group.
-
Bleeding Assessment: Cutaneous incision bleeding time and muscle transection blood loss are measured to evaluate the hemorrhagic risk.
-
Biomarkers: Blood samples are collected to measure plasma biomarkers of anticoagulant effect, such as Activated Partial Thromboplastin Time (APTT), Ecarin Coagulation Time (ECT), and Thrombin Coagulation Time (TCT).
-
Mechanism of Action: Direct Thrombin Inhibition
This compound, through its active metabolite AR-H067637, exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa). Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, the essential building block of a blood clot. By binding to thrombin, direct thrombin inhibitors prevent this conversion and thus inhibit thrombus formation.
Signaling Pathway of Direct Thrombin Inhibition:
Caption: Mechanism of action of this compound via direct thrombin inhibition.
This guide provides a summary of the available preclinical data on the efficacy of this compound in thrombosis models. The findings suggest that its active metabolite, AR-H067637, is an effective antithrombotic agent in both venous and arterial settings in rats, with a dose-dependent bleeding profile. Further comparative studies with other novel oral anticoagulants in standardized models would be beneficial for a more complete understanding of its relative efficacy and safety.
References
A Comparative Analysis of Atecegatran Metoxil's Active Metabolite and Other Direct Thrombin Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of anticoagulant agents is paramount. This guide provides an objective comparison of the binding affinity of Atecegatran Metoxil's active form, AR-H067637, against other prominent direct thrombin inhibitors. The information is supported by experimental data and methodologies to assist in informed decision-making.
This compound is an orally administered prodrug that undergoes bioconversion to its active metabolite, AR-H067637.[1] This active form is a selective and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] By directly binding to thrombin, these inhibitors prevent the conversion of fibrinogen to fibrin, thereby impeding thrombus formation.
Comparative Binding Affinity of Direct Thrombin Inhibitors
The binding affinity of an inhibitor to its target is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity and greater potency. The following table summarizes the binding affinities of AR-H067637 and other notable direct thrombin inhibitors.
| Inhibitor (Active Form) | Target | Binding Affinity (Ki) | Binding Affinity (IC50) |
| AR-H067637 (from this compound) | Thrombin | - | 0.13 µM (venous thrombosis model), 0.55 µM (arterial thrombosis model)[1] |
| Dabigatran | Thrombin | 4.5 nM[2][3] | 9.3 nM[3][4] |
| Argatroban | Thrombin | ~39 nM[5] | - |
| Melagatran | Thrombin | 2 nM[6][7] | 2 nM (for thrombin-induced platelet aggregation)[7] |
| Bivalirudin | Thrombin | Intermediate affinity (compared to lepirudin and argatroban)[8] | - |
Note: Ki and IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol for Determining Thrombin Inhibition
The determination of a thrombin inhibitor's binding affinity (Ki or IC50) is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on common methodologies.[9][10]
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of thrombin by 50% (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Purified human α-thrombin
-
A specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238 or a synthetic AMC-based peptide)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)
-
Test inhibitor at various concentrations
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a stock solution of the thrombin substrate in the appropriate solvent.
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the thrombin solution to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the thrombin and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the thrombin substrate to each well.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km) for thrombin.
-
Experimental Workflow for Thrombin Inhibition Assay
Caption: Workflow for determining thrombin inhibitor potency.
Thrombin's Role in the Coagulation Cascade
Direct thrombin inhibitors exert their effect at a critical juncture in the coagulation cascade. The following diagram illustrates the central role of thrombin and the point of intervention for these inhibitors.
Caption: Inhibition of the coagulation cascade by direct thrombin inhibitors.
References
- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Landscape of Direct Thrombin Inhibitors: An In Vivo Comparative Guide
For researchers and drug development professionals, the landscape of anticoagulants is in constant evolution. While the specific agent "Atecegatran Metoxil" remains elusive in published in vivo head-to-head studies, a deep dive into the broader class of direct thrombin inhibitors (DTIs) offers valuable comparative insights. This guide focuses on the in vivo performance of key DTIs, such as melagatran (the active form of ximelagatran) and dabigatran, drawing on available preclinical data to compare their efficacy and safety against other anticoagulants.
This analysis serves as a surrogate for a direct comparison involving this compound, providing a framework for understanding the in vivo characteristics of this important class of anticoagulants. The data presented is collated from various animal models of thrombosis, which are crucial for the preclinical assessment of antithrombotic therapies.
Efficacy in Venous Thrombosis Models: A Head-to-Head Perspective
Direct thrombin inhibitors have been extensively evaluated in various in vivo models of venous thrombosis. The following tables summarize the comparative efficacy of melagatran (the active form of ximelagatran) and a novel dabigatran prodrug, HY023016, against their respective comparators in rat and rabbit models.
Table 1: Comparative Efficacy of Oral Ximelagatran (H 376/95) vs. Subcutaneous Dalteparin in a Rat Venous Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg) | Inhibition of Thrombosis (%) |
| Control | - | 12.5 ± 1.5 | - |
| Ximelagatran (oral) | 1 µmol/kg | 6.3 ± 1.1 | 50 |
| Ximelagatran (oral) | 3 µmol/kg | 2.5 ± 0.8 | 80 |
| Dalteparin (s.c.) | 100 IU/kg | 8.8 ± 1.3 | 30 |
| Dalteparin (s.c.) | 200 IU/kg | 6.3 ± 1.0 | 50 |
Data adapted from an experimental thrombosis model in the rat.[1]
Table 2: Comparative Efficacy of HY023016 vs. Dabigatran Etexilate in a Rabbit Jugular Vein Thrombosis Model
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) | Inhibition Rate (%) |
| Control | - | 35.2 ± 4.5 | - |
| HY023016 | 10 | 21.1 ± 3.8 | 40.1 |
| HY023016 | 20 | 12.7 ± 3.1 | 63.9 |
| Dabigatran Etexilate | 20 | 14.2 ± 3.5 | 59.7 |
Data represents the antithrombotic activity in a rabbit model of venous thrombosis.[2]
Table 3: Comparative Efficacy of HY023016 vs. Dabigatran Etexilate in a Rat Inferior Vena Cava Thrombosis Model
| Treatment Group | Dose (mg/kg) | Thrombus Weight (mg) | Inhibition Rate (%) |
| Control | - | 15.8 ± 2.9 | - |
| HY023016 | 10 | 9.5 ± 2.1 | 39.9 |
| HY023016 | 20 | 5.9 ± 1.8 | 62.7 |
| Dabigatran Etexilate | 20 | 6.8 ± 2.0 | 57.0 |
Data showcases the dose-dependent antithrombotic effects in a rat model of venous thrombosis.[2]
Safety Profile: Bleeding Risk Assessment
A critical aspect of anticoagulant development is the assessment of bleeding risk. The following table compares the effects of HY023016 and dabigatran etexilate on bleeding time in rabbit and mouse models.
Table 4: Comparative Effects on Bleeding Time
| Model | Treatment Group | Dose (mg/kg) | Bleeding Time (s) |
| Rabbit Cuticle Bleeding | Control | - | 185 ± 35 |
| HY023016 | 20 | 452 ± 68 | |
| Dabigatran Etexilate | 20 | 689 ± 92 | |
| Mouse Tail Bleeding | Control | - | 125 ± 28 |
| HY023016 | 20 | 315 ± 55 | |
| Dabigatran Etexilate | 20 | 523 ± 78 |
*p<0.05 compared to control. Data indicates that while both drugs increase bleeding time, HY023016 showed a significantly lower bleeding risk compared to Dabigatran Etexilate in these models.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo data.
1. Rat Venous Thrombosis Model (Ferric Chloride-Induced)
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Inhalation anesthesia is typically used.
-
Thrombosis Induction: The inferior vena cava is exposed through a midline abdominal incision. A standardized stenosis is created by tying a ligature around the vena cava over a needle of a specific gauge, which is then removed. A filter paper saturated with ferric chloride solution (typically 10-35%) is applied to the surface of the vein for a set duration (e.g., 5-10 minutes) to induce endothelial injury and subsequent thrombus formation.[3][4]
-
Drug Administration: Test compounds (e.g., oral gavage for ximelagatran, subcutaneous injection for dalteparin) are administered at specified times before the induction of thrombosis.[1]
-
Endpoint: After a predetermined period (e.g., 4-5 hours), the thrombosed segment of the vena cava is isolated, and the thrombus is carefully removed and weighed (wet weight).[3] The percentage of thrombosis inhibition is calculated relative to the control group.
2. Rabbit Jugular Vein Thrombosis Model
-
Animal Model: New Zealand White rabbits.
-
Thrombosis Induction: A segment of the jugular vein is isolated. Mechanical injury is often combined with stasis to induce thrombus formation. This can involve the insertion of a thrombogenic coil or the application of a vascular clamp.
-
Drug Administration: Test articles are administered, often intravenously or orally, prior to the thrombotic challenge.
-
Endpoint: Similar to the rat model, the thrombus is harvested and weighed after a specific duration to determine the antithrombotic effect of the compound.[2]
3. Bleeding Time Models
-
Rabbit Cuticle Bleeding Model: A standardized incision is made in the cuticle of the rabbit's nail. The time until the cessation of bleeding is recorded.
-
Mouse Tail Bleeding Model: A small segment of the mouse's tail is amputated, and the time to bleeding cessation is measured.[2]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of direct thrombin inhibitors within the coagulation cascade and a generalized workflow for in vivo thrombosis studies.
Caption: Mechanism of Direct Thrombin Inhibitors in the Coagulation Cascade.
Caption: Generalized Workflow for In Vivo Antithrombotic Studies.
References
- 1. The direct thrombin inhibitor melagatran and its oral prodrug H 376/95: intestinal absorption properties, biochemical and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic activity of HY023016, a novel Dabigatran prodrug evaluated in animal thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three vehicle formulations for melagatran, a direct thrombin inhibitor, evaluated in a vena cava thrombosis model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Atecegatran Metoxil in Cellular and In Vitro Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Atecegatran Metoxil and other direct thrombin inhibitors, focusing on the validation of target engagement in cellular and in vitro models. Experimental data is presented to offer an objective comparison of performance, and detailed protocols for key assays are provided.
Introduction to this compound and its Target
This compound (AZD0837) is an orally administered prodrug that is converted in vivo to its active form, AR-H067637. This active metabolite is a selective and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[3][4] Direct thrombin inhibitors (DTIs) like AR-H067637 bind directly to the active site of thrombin, blocking its interaction with substrates and thereby exerting an anticoagulant effect.[5][6] Validating the engagement of this target is crucial for the development and characterization of such anticoagulant therapies.
Comparative Analysis of Direct Thrombin Inhibitors
The potency and efficacy of this compound's active form, AR-H067637, can be compared with other well-established direct thrombin inhibitors such as Argatroban, Bivalirudin, and Dabigatran. The following table summarizes key quantitative data from various in vitro assays that demonstrate target engagement and inhibitory activity.
| Compound | Assay Type | Parameter | Value (nM) |
| AR-H067637 | Biochemical (Thrombin Inhibition) | Kᵢ | 2 - 4[1] |
| Thrombin-induced Platelet Aggregation | IC₅₀ | 0.9[1][7] | |
| Thrombin Generation Assay (Platelet-Poor Plasma) | IC₅₀ | 600[1] | |
| Thrombin Time (Plasma) | IC₅₀ | 93[1] | |
| Ecarin Clotting Time (Plasma) | IC₅₀ | 220[1] | |
| Argatroban | Biochemical (Thrombin Inhibition) | Kᵢ | ~39[3] |
| Thrombin-induced Platelet Aggregation (vs. clot-bound thrombin) | IC₅₀ | 21[8] | |
| Thrombin-induced Platelet Aggregation (vs. fluid-phase thrombin) | IC₅₀ | 12[8] | |
| Bivalirudin | Biochemical (Thrombin Inhibition) | Kᵢ | 1.9 - 2.4 |
| Thrombin Time | - | Prolongation observed | |
| Dabigatran | Biochemical (Thrombin Inhibition) | Kᵢ | 4.5 |
| Thrombin Time | - | Prolongation observed[9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for its validation, the following diagrams are provided.
Caption: Coagulation cascade and the inhibitory action of Atecegatran.
Caption: Workflow for a chromogenic thrombin inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Chromogenic Thrombin Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of thrombin by measuring the cleavage of a chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, with NaCl and PEG 6000)
-
Test compounds (AR-H067637 and comparators)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of human α-thrombin to each well.
-
Add the diluted test compounds to the respective wells. Include a control with buffer only (no inhibitor).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period at 37°C (endpoint assay). The released p-nitroaniline (pNA) from substrate cleavage results in a yellow color.
-
Calculate the rate of reaction from the linear portion of the kinetic curve or the final absorbance for the endpoint assay.
-
Determine the percentage of thrombin inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Diluted Thrombin Time (dTT) Assay
This clotting-based assay measures the effect of a direct thrombin inhibitor on the time it takes for plasma to clot.
Materials:
-
Citrated platelet-poor plasma (from healthy donors)
-
Human or bovine thrombin reagent
-
Test compounds
-
Coagulometer
Procedure:
-
Spike the pooled normal plasma with various concentrations of the test compounds.
-
Patient plasma samples can also be used. To minimize the influence of other variables, patient plasma is often diluted (e.g., 1:3 or 1:10) with pooled normal plasma.[10]
-
Pre-warm the plasma samples to 37°C.
-
Add a fixed amount of thrombin reagent to the plasma sample to initiate clotting.
-
The coagulometer measures the time (in seconds) until a fibrin clot is formed.
-
The clotting time is directly proportional to the concentration of the direct thrombin inhibitor in the plasma.[10]
-
A calibration curve can be generated using plasma calibrators with known concentrations of the inhibitor to quantify its concentration in unknown samples.
Thrombin Generation Assay (TGA)
This global hemostasis assay measures the total amount of thrombin generated over time in plasma, providing a more comprehensive assessment of the pro- and anticoagulant balance.
Materials:
-
Platelet-poor plasma
-
Thrombin generation reagents (containing a low concentration of tissue factor and phospholipids)
-
Fluorogenic thrombin substrate
-
Thrombin calibrator
-
Fluorometer with dedicated software (e.g., Calibrated Automated Thrombogram)
Procedure:
-
Pipette plasma samples into a 96-well plate.
-
Add the thrombin generation trigger reagent (tissue factor/phospholipids) to the wells.
-
To initiate the reaction, dispense a reagent containing the fluorogenic substrate and calcium into the wells.
-
The fluorometer continuously measures the fluorescence generated as thrombin cleaves the substrate.
-
A thrombin calibrator is run in parallel to convert the fluorescence signal into thrombin concentration (nM).
-
The software generates a "thrombogram" (a curve of thrombin concentration versus time) and calculates parameters such as:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Endogenous Thrombin Potential (ETP): The area under the curve, representing the total thrombin generated.
-
-
The effect of direct thrombin inhibitors is observed as a prolongation of the lag time and a decrease in peak thrombin and ETP. The IC₅₀ can be determined by measuring the concentration-dependent inhibition of the ETP.[1]
Conclusion
The validation of target engagement for this compound's active metabolite, AR-H067637, is effectively achieved through a combination of biochemical and plasma-based assays. Chromogenic assays provide a direct measure of enzymatic inhibition, yielding key parameters like Kᵢ and IC₅₀ values that demonstrate high potency. Clotting-based assays, such as the diluted Thrombin Time, confirm the anticoagulant activity in a more physiological matrix (plasma). Thrombin Generation Assays offer a comprehensive view of the impact on the overall coagulation potential. The data presented demonstrates that AR-H067637 is a potent and selective direct thrombin inhibitor, with a performance profile comparable to other established drugs in its class. These experimental approaches are fundamental for the preclinical and clinical development of direct thrombin inhibitors, enabling a thorough characterization of their mechanism of action and anticoagulant efficacy.
References
- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haemoscan.com [haemoscan.com]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 7. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Atecegatran Metoxil and Argatroban: A Guide for Researchers
A comprehensive review of two direct thrombin inhibitors, highlighting their mechanisms, clinical development, and comparative profiles based on available data.
This guide offers a detailed comparison of Atecegatran Metoxil and argatroban, two direct thrombin inhibitors with distinct clinical development paths. While both drugs target the same key enzyme in the coagulation cascade, a head-to-head clinical comparison has not been conducted. This document synthesizes the available preclinical and clinical data to provide a comparative overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Direct Thrombin Inhibition
Both this compound and argatroban are direct thrombin inhibitors (DTIs). They exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1][2][3] Unlike indirect thrombin inhibitors such as heparin, their activity is independent of antithrombin III. This direct mechanism allows them to inhibit both free and clot-bound thrombin.[1][3]
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Direct thrombin inhibitors act at the final stage of the common pathway.
This compound (AZD0837): An Investigational Oral Anticoagulant
This compound, also known as AZD0837, was developed as an oral prodrug that is converted in the body to its active form, AR-H067637, a selective and reversible direct thrombin inhibitor.[4] Its development was focused on the prevention of stroke and systemic embolism in patients with atrial fibrillation. However, the clinical development of this compound was discontinued after Phase II trials.[5]
Argatroban: An Established Intravenous Anticoagulant
Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine. It is administered intravenously and has established clinical use, particularly for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and for patients with or at risk for HIT undergoing percutaneous coronary intervention (PCI).
Comparative Profile
The following table summarizes the key characteristics of this compound and argatroban based on available data.
| Feature | This compound (AZD0837) | Argatroban |
| Drug Class | Direct Thrombin Inhibitor (Prodrug) | Direct Thrombin Inhibitor |
| Active Form | AR-H067637 | Argatroban |
| Administration | Oral | Intravenous |
| Development Status | Phase II (Discontinued)[5] | Marketed |
| Primary Indication(s) Studied/Approved | Prevention of stroke in atrial fibrillation[6] | Prophylaxis and treatment of thrombosis in heparin-induced thrombocytopenia (HIT); Anticoagulant in PCI for patients with or at risk for HIT. |
| Mechanism of Inhibition | Reversible, direct thrombin inhibition[4] | Reversible, direct thrombin inhibition |
| Metabolism | Bioconversion to active metabolite | Hepatic |
| Monitoring | Investigated with aPTT, PT (INR), and TT | Activated Partial Thromboplastin Time (aPTT) |
Experimental Protocols
Due to the absence of direct comparative studies, this section outlines general experimental protocols used to evaluate the pharmacodynamics and pharmacokinetics of direct thrombin inhibitors like this compound and argatroban.
Pharmacodynamic Assessment
The anticoagulant effect of direct thrombin inhibitors is typically assessed using a panel of coagulation assays:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of coagulation. It is a primary monitoring tool for intravenous direct thrombin inhibitors like argatroban.
-
Prothrombin Time (PT) / International Normalized Ratio (INR): Assesses the extrinsic and common pathways. While sensitive to direct thrombin inhibitors, the INR is not standardized for these drugs and can be elevated without a corresponding increase in bleeding risk.
-
Thrombin Time (TT): Directly measures the time to clot formation after the addition of thrombin to plasma. It is highly sensitive to the presence of thrombin inhibitors.
-
Ecarin Clotting Time (ECT): A specific assay for direct thrombin inhibitors that measures the conversion of prothrombin to meizothrombin by ecarin, a snake venom enzyme. This assay is not affected by abnormalities in the intrinsic or extrinsic pathways.
Typical Experimental Workflow:
Pharmacokinetic Assessment
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Study Design: Typically involves single ascending dose and multiple ascending dose studies in healthy volunteers, followed by studies in patient populations.
-
Sample Analysis: Blood samples are collected at various time points after drug administration. Plasma concentrations of the parent drug (e.g., this compound) and its active metabolite(s) (e.g., AR-H067637) or the active drug itself (argatroban) are measured using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: Key parameters calculated include:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This compound and argatroban are both direct thrombin inhibitors, but their clinical development and application are markedly different. Argatroban is an established intravenous anticoagulant with a specific niche in the management of heparin-induced thrombocytopenia. In contrast, this compound was an investigational oral anticoagulant that did not progress beyond Phase II clinical trials.
The absence of direct comparative studies between these two agents necessitates a comparison based on their individual properties and the broader characteristics of the direct thrombin inhibitor class. Future research on novel oral anticoagulants may yet provide a direct successor to the therapeutic goals once envisioned for this compound. For now, argatroban remains a key therapeutic option in its approved indications.
References
- 1. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. empendium.com [empendium.com]
- 3. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Atecegatran Metoxil: A Comparative Analysis of a Direct Thrombin Inhibitor and the Paradigm of INR Monitoring
For researchers and professionals in drug development, the landscape of anticoagulant therapy is continually evolving, moving towards targeted mechanisms of action that may offer improved safety and convenience over traditional treatments. This guide provides an objective comparison of atecegatran metoxil, an investigational oral direct thrombin inhibitor, with established anticoagulant therapies, focusing on the pivotal aspect of International Normalized Ratio (INR) monitoring. Through an examination of experimental data, this document aims to equip researchers with a comprehensive understanding of this compound's performance and its place within the broader context of anticoagulation.
Shifting the Paradigm: From INR-Guided Therapy to Direct-Acting Anticoagulants
For decades, Vitamin K antagonists (VKAs), such as warfarin, have been the cornerstone of oral anticoagulation. Their efficacy is intrinsically linked to the meticulous monitoring of the International Normalized Ratio (INR), a standardized measure of the prothrombin time, to maintain a therapeutic window that balances the prevention of thromboembolic events against the risk of bleeding. This reliance on frequent INR monitoring presents significant logistical challenges for both patients and healthcare providers.
This compound (AZD0837) represents a departure from this paradigm. As a prodrug, it is converted in the body to its active form, AR-H067637, which is a selective and reversible direct inhibitor of thrombin (Factor IIa).[1] By directly targeting a key enzyme in the coagulation cascade, this compound offers a predictable anticoagulant response that, in principle, obviates the need for routine coagulation monitoring like the INR. This characteristic is a hallmark of the broader class of Direct Oral Anticoagulants (DOACs).
Comparative Efficacy and Safety: Insights from Clinical and Preclinical Data
Clinical trials and preclinical studies have provided valuable data on the performance of this compound, particularly in comparison to VKAs.
Clinical Trial Data: Phase II Insights
A key Phase II clinical trial (NCT00684307) evaluated the safety and tolerability of different doses of this compound compared to dose-adjusted VKA therapy in patients with non-valvular atrial fibrillation.[2][3] In the VKA group, the INR was targeted to a range of 2.0 to 3.0.[2][3]
| Parameter | This compound (150 mg once daily) | This compound (300 mg once daily) | This compound (450 mg once daily) | This compound (200 mg twice daily) | Vitamin K Antagonist (INR 2.0-3.0) |
| Total Bleeding Events | 5.3% | 14.7% (fewer clinically relevant events than VKA) | Data not specified | Data not specified | 14.5% |
| Effect on D-dimer | Decrease from baseline | Decrease from baseline | Decrease from baseline | Decrease from baseline | Decrease from baseline |
Table 1: Comparison of Bleeding Events and D-dimer Levels in a Phase II Trial of this compound vs. VKA.[2]
Another Phase II study in patients unable or unwilling to take warfarin demonstrated a low incidence of bleeding events with this compound.[4]
| Parameter | This compound (150 mg) | This compound (300 mg) | Standard Therapy (no treatment, aspirin, or clopidogrel) |
| Minor or Clinically Significant Minor Bleeds | 0 | 5 | 2 |
| Major Bleeds | 0 | 0 | 0 |
Table 2: Bleeding Events in a Phase II Trial of this compound in Patients Not Treated with Warfarin.[4]
Preclinical Data: Antithrombotic and Bleeding Effects
In vivo studies in rat models have elucidated the dose-dependent antithrombotic and bleeding effects of the active metabolite of this compound, AR-H067637.
| Parameter | AR-H067637 Plasma Concentration | Effect |
| Venous Thrombosis (IC50) | 0.13 µM | 50% inhibition of thrombus size |
| Arterial Thrombosis (IC50) | 0.55 µM | 50% inhibition of thrombus size |
| Bleeding Time and Blood Loss | ≥1 µM | Dose-dependent increase |
Table 3: Preclinical Efficacy and Safety of AR-H067637 in Rat Models.[1]
Experimental Protocols
A key aspect of evaluating anticoagulants is the use of specific laboratory assays to measure their effect on blood coagulation. Unlike VKAs, where the INR is the standard, direct thrombin inhibitors like this compound are monitored using other tests.
Activated Partial Thromboplastin Time (aPTT)
The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Specimen Collection: Whole blood is collected in a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate) to bind calcium and prevent premature clotting.[5]
-
Plasma Preparation: The blood sample is centrifuged to separate platelet-poor plasma.[5]
-
Assay Procedure:
-
A defined volume of plasma is incubated at 37°C.
-
An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (cephalin) are added.
-
After a specified incubation period, calcium chloride is added to initiate clotting.
-
The time taken for a fibrin clot to form is measured in seconds.[6][7]
-
Ecarin Clotting Time (ECT)
The ECT is a more specific test for measuring the activity of direct thrombin inhibitors.
Methodology:
-
Principle: Ecarin, a prothrombin activator from the venom of the saw-scaled viper (Echis carinatus), converts prothrombin to meizothrombin. Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the clotting time in a dose-dependent manner.[8]
-
Assay Procedure:
-
Patient plasma is incubated at 37°C.
-
A standardized amount of ecarin is added to the plasma.
-
The time to fibrin clot formation is measured.[9]
-
Thrombin Time (TT)
The TT assesses the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.
Methodology:
-
Specimen Preparation: Citrated platelet-poor plasma is used.[10]
-
Assay Procedure:
Visualizing the Mechanism and Workflow
To better understand the pharmacological context and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action of this compound vs. Warfarin.
Caption: Experimental Workflow for Assessing Anticoagulant Effects.
Conclusion
This compound, as a direct thrombin inhibitor, exemplifies the progression of anticoagulant therapy towards more targeted and potentially more convenient treatment options. The available data suggests that it offers a predictable anticoagulant effect without the need for the routine INR monitoring that characterizes VKA therapy. While its clinical development has not progressed to market approval, the comparative data generated from its trials provides a valuable case study for researchers in the field. The shift away from INR monitoring, as seen with this compound and other DOACs, underscores a significant advancement in the management of thromboembolic disorders, offering a glimpse into a future of more personalized and less burdensome anticoagulant care. Further research and development in this area will continue to refine our understanding and application of these novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Exposure-response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial Thromboplastin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Ecarin clotting time - Wikipedia [en.wikipedia.org]
- 9. Ecarin Clotting Time – ECAT | Clotpedia [clotpedia.nl]
- 10. Thrombin time - Wikipedia [en.wikipedia.org]
- 11. logan.testcatalog.org [logan.testcatalog.org]
Preclinical Safety Profile: A Comparative Analysis of Atecegatran Metoxil and Warfarin in Animal Models
For Immediate Release
This guide provides a detailed comparison of the preclinical safety profiles of the novel oral anticoagulant Atecegatran Metoxil and the long-standing vitamin K antagonist, warfarin, based on available data from animal models. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the relative safety characteristics of these two anticoagulants.
Executive Summary
This compound, a prodrug of the direct thrombin inhibitor AR-H067637, has been evaluated in rat models to determine its effect on hemostasis. Preclinical data indicates a dose-dependent anticoagulant effect with a discernible threshold for increased bleeding. Warfarin, a widely used anticoagulant that inhibits the synthesis of vitamin K-dependent clotting factors, also demonstrates a dose-dependent increase in bleeding risk. While direct comparative studies are limited, this guide synthesizes available preclinical data from rat models to offer insights into the safety margins of each compound.
Comparative Analysis of Key Safety Parameters
The following table summarizes the key quantitative data from preclinical studies in rats for AR-H067637, the active metabolite of this compound, and warfarin.
| Parameter | This compound (AR-H067637) | Warfarin | Animal Model |
| Bleeding Time | Increased two-fold at the highest tested plasma concentration[1] | Significantly prolonged; total bleeding time increased at doses that achieve 80% antithrombotic effect[1][2] | Rat |
| Blood Loss | Increased four-fold at the highest tested plasma concentration[1] | Data not consistently reported in comparable units | Rat |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependently prolonged[1] | Prolonged[3] | Rat |
| Prothrombin Time (PT) | Not the primary pharmacodynamic marker | Prolonged; PT ratio associated with hemorrhagic events[4] | Rat |
| Ecarin Clotting Time (ECT) | Dose-dependently prolonged[1] | Not applicable | Rat |
| Thrombin Clotting Time (TCT) | Dose-dependently prolonged[1] | Not applicable | Rat |
| Adverse Events | No major adverse events reported in the cited preclinical study[1] | Hemorrhagic events observed at therapeutic and supratherapeutic doses[4] | Rat |
Detailed Experimental Protocols
This compound (AR-H067637) Safety Assessment in Rats
A key preclinical study evaluated the antithrombotic and bleeding effects of AR-H067637 in anesthetized rats.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Thrombosis Model: Thrombus formation was induced by topical application of ferric chloride to the carotid artery or the caval vein with partial stasis.[1]
-
Bleeding Model:
-
Drug Administration: AR-H067637 was administered via continuous intravenous infusion.[1]
-
Coagulation Parameters: Activated partial thromboplastin time (aPTT), ecarin coagulation time (ECT), and thrombin coagulation time (TCT) were measured in plasma samples.[1]
Warfarin Safety Assessment in Rats
Various studies have characterized the safety profile of warfarin in rat models.
-
Animal Model: Wistar or Sprague-Dawley rats were commonly used.[3][4]
-
Bleeding Model:
-
Tail Transection/Template Bleeding Time: A standardized cut is made on the tail, and the time to cessation of bleeding is measured.[1][2] One study in normal Wistar rats reported a mean tail bleeding time of 1173.3 ± 65.31 seconds in the warfarin-treated group (2 mg/kg) compared to 619.3 ± 319.64 seconds in the control group.[3]
-
-
Drug Administration: Warfarin was typically administered orally for several consecutive days to achieve a stable anticoagulant effect.[4]
-
Coagulation Parameters: Prothrombin time (PT) is the primary parameter monitored for warfarin's anticoagulant effect.[4] Factor II, VII, and X levels were also assessed.[4] Hemorrhagic animals were found to have Factor II levels below 15%.[4]
Visualizing Experimental Workflow and Mechanisms of Action
To further elucidate the methodologies and pharmacological differences, the following diagrams are provided.
Caption: Experimental workflow for anticoagulant safety assessment in animal models.
Caption: Mechanisms of action of Warfarin and this compound.
References
- 1. Antithrombotic effects and bleeding time of thrombin inhibitors and warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolongation by warfarin of "template" bleeding time in rats: a vitamin K-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atecegatran Metoxil: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Atecegatran Metoxil, a direct thrombin inhibitor used in research and development. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Hazardous Waste Determination
A pharmaceutical waste is generally classified as hazardous if it meets one or more of the following criteria:
-
P-listed or U-listed wastes: These are specific commercial chemical products that are considered acutely hazardous (P-list) or toxic (U-list) when discarded.[2] this compound is not currently found on these lists.
-
Characteristic Wastes: The waste may be considered hazardous if it exhibits any of the four characteristics:
Based on available data for similar compounds, pure, unused this compound is unlikely to exhibit ignitability, corrosivity, or reactivity. The primary consideration for laboratory-generated waste will be toxicity.
Actionable Step: Researchers must evaluate any waste containing this compound for the characteristic of toxicity. This includes unused product, contaminated labware (e.g., vials, syringes, gloves), and solutions. If the waste contains any of the toxic chemicals listed in 40 CFR §261.24 at or above the regulatory levels, it must be managed as hazardous waste.
Disposal Procedures
The appropriate disposal procedure depends on the hazardous waste determination.
Procedure for Non-Hazardous Pharmaceutical Waste
If it is determined that the this compound waste is not hazardous, it should be disposed of as non-hazardous pharmaceutical waste.
Step-by-Step Protocol:
-
Segregation: Do not mix non-hazardous pharmaceutical waste with regular trash or biohazardous waste.
-
Containerization: Place the waste in a designated, leak-proof, and clearly labeled container for "Non-Hazardous Pharmaceutical Waste."
-
Labeling: The label should include the name of the waste, the date, and the generating laboratory.
-
Storage: Store the container in a secure area away from patient care and high-traffic areas.
-
Disposal: Arrange for disposal through a licensed pharmaceutical waste vendor. The most common and recommended method of disposal for non-hazardous pharmaceuticals is incineration at a permitted facility to ensure complete destruction.[4][5]
Procedure for RCRA Hazardous Pharmaceutical Waste
If the this compound waste is determined to be RCRA hazardous, stringent disposal protocols must be followed.
Step-by-Step Protocol:
-
Segregation: Isolate the hazardous waste from all other waste streams.
-
Containerization: Use a designated, leak-proof, and robust container specifically for hazardous pharmaceutical waste. The container must be compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the specific name of the chemical(s), and the EPA hazardous waste code(s) if known.
-
Accumulation: Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Training: All personnel handling the hazardous waste must be trained in proper handling and emergency procedures.[4]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Hazardous pharmaceutical waste is typically incinerated at a specialized hazardous waste incineration facility.[4][5]
Quantitative Data Summary
| Waste Stream | Container Type | Labeling Requirement | Disposal Method | Regulatory Oversight |
| Non-Hazardous this compound Waste | Leak-proof, designated container | "Non-Hazardous Pharmaceutical Waste" | Incineration at a permitted facility | State and Local Regulations |
| RCRA Hazardous this compound Waste | Leak-proof, DOT-approved container | "Hazardous Waste" + Chemical Name(s) | Incineration at a hazardous waste facility | EPA (RCRA), DOT, State and Local Regulations |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The hazardous waste determination should be based on the established EPA methods for assessing the characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow
Disclaimer: This guidance is based on general principles of pharmaceutical waste management and publicly available information. It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Atecegatran Metoxil
Essential Safety and Handling Guide for Atece-gatran Metoxil
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Atecegatran Metoxil, an oral direct thrombin inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following PPE is recommended based on general guidelines for handling anticoagulants and potent chemical compounds. A risk assessment should be conducted to determine the specific requirements for your laboratory's use case.[1]
-
Gloves : Two pairs of chemotherapy-grade nitrile or neoprene gloves that meet the ASTM D6978 standard should be worn.[1]
-
Gown : A disposable, long-sleeved gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is required.[1] The gown should close in the back and have tight-fitting cuffs.[2]
-
Eye and Face Protection : Safety goggles and a face shield, or a full-face respirator, should be used to protect against splashes and aerosols.[1][3] Standard eyeglasses are not sufficient.
-
Respiratory Protection : For activities that may generate dust or aerosols, such as weighing or preparing solutions, a respirator (e.g., N95) is recommended.[2]
-
Additional Protection : Disposable head, hair, and shoe covers should be worn to prevent contamination.[1]
Handling and Operational Plan
1. Preparation and Weighing:
-
Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Use dedicated equipment (spatulas, weigh boats) for handling this compound.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep containers closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and dark place.[4]
-
Refer to the supplier's instructions for specific long-term and short-term storage conditions.
Storage Condition Summary
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to Weeks |
| Long-term | -20 °C | Months to Years |
Data sourced from MedKoo Biosciences.[4]
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Unused Product:
-
Do not dispose of this compound down the drain or in the regular trash.
-
The preferred method of disposal is through a licensed hazardous waste disposal company.
-
If a take-back program is available from the supplier or a local pharmacy, that is also a recommended option.[5]
2. Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Dispose of this container through your institution's hazardous waste management program.
3. In-House Deactivation (if permissible):
-
If your institution's policy and local regulations allow for in-house deactivation, follow a validated and approved protocol.
-
As a general guideline for non-flush list medicines when a take-back option is not available:
-
Remove the drug from its original container.[6]
-
Mix it with an undesirable substance like used coffee grounds or cat litter.[6]
-
Place the mixture in a sealed container (e.g., a plastic bag).[6]
-
Dispose of the sealed container in the household trash.[6] Note: This is a general FDA guideline for household medicine disposal and may not be appropriate for a laboratory setting. Always consult your institution's safety officer.
-
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. medkoo.com [medkoo.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
